Boc-Nle-OH
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297088 | |
| Record name | N-tert-Butoxycarbonyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-28-0 | |
| Record name | N-tert-Butoxycarbonyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butoxycarbonyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-L-Norleucine (Boc-Nle-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-tert-butoxycarbonyl-L-norleucine (Boc-Nle-OH), a key building block in peptide synthesis and drug discovery.
Core Chemical Properties and Structure
Boc-L-norleucine is a derivative of the non-proteinogenic amino acid L-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][2][3]
Physicochemical Properties
This compound is typically a colorless to light yellow oil or syrup-like substance.[2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | Colorless to light yellow oil/syrup | [2][3] |
| Boiling Point | ~373.37°C (rough estimate) | [2] |
| pKa | ~4.02 (Predicted) | [2] |
| Optical Rotation | [α]20/D −8±1°, c = 1% in methanol | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Structural Information
The structural details of Boc-L-norleucine are critical for its application in stereospecific synthesis.
| Identifier | Value | References |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanoic acid | [1] |
| Synonyms | (S)-2-(Boc-amino)caproic acid, (S)-2-(Boc-amino)hexanoic acid, Boc-L-norleucine | |
| CAS Number | 6404-28-0 | [1] |
| SMILES String | CCCC--INVALID-LINK--C(O)=O | |
| InChI Key | ZIOCIQJXEKFHJO-QMMMGPOBSA-N |
Experimental Protocols
Synthesis of Boc-L-Norleucine
A general and widely used method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[2]
Materials:
-
L-norleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[4]
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
1 M Sodium bisulfate (NaHSO₄) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-norleucine in a 1:1 mixture of water and THF.
-
Add sodium bicarbonate (or triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.
-
After the reaction is complete, add water to dissolve any precipitate.
-
Extract the mixture with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.
-
Extract the acidified aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.[2]
Purification of Boc-L-Norleucine
The crude Boc-L-norleucine obtained from synthesis can be purified to meet the high-purity requirements for peptide synthesis.
Materials:
-
Crude Boc-L-norleucine
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve the crude oil in a minimal amount of the chosen eluent.
-
Prepare a silica gel column with the appropriate solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified Boc-L-norleucine.
Analytical Characterization
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming the structure of the synthesized Boc-L-norleucine.
Experimental Conditions:
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0 ppm
¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 12.38 (bs, 1H, COOH)
-
δ 7.02 (d, J=8.2 Hz, 1H, NH)
-
δ 3.87-3.78 (m, 1H, CH)
-
δ 1.69-1.47 (m, 2H, CH₂)
-
δ 1.37 (s, 9H, t-Bu)
-
δ 1.32-1.20 (m, 4H, CH₂)
-
δ 0.85 (t, J=7.0Hz, 3H, CH₃)[2]
Mass Spectrometry
Mass spectrometry is employed to confirm the molecular weight of Boc-L-norleucine. Techniques like Electrospray Ionization (ESI) are commonly used.
Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 232.15 or other relevant adducts depending on the ionization method used.
Applications in Research and Drug Development
Boc-L-norleucine is a valuable building block in the synthesis of peptides and peptidomimetics.[3] The incorporation of the non-natural amino acid norleucine can confer unique properties to peptides, such as increased metabolic stability and altered biological activity.[3] This makes it a compound of interest for researchers in drug development and protein engineering.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of Boc-L-norleucine.
Caption: Workflow for the synthesis and analysis of Boc-L-norleucine.
Potential Biological Signaling Pathways
While direct studies on the signaling pathways of Boc-L-norleucine are limited, its structural similarity to leucine (B10760876) suggests potential interactions with pathways regulated by amino acids. Leucine is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The diagram below outlines a simplified representation of the mTOR pathway, which could be a starting point for investigating the biological effects of this compound or peptides containing this residue.
Caption: Simplified mTOR signaling pathway potentially influenced by norleucine derivatives.
References
A Technical Guide to the Applications of Boc-Nle-OH in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-norleucine (Boc-Nle-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic biochemistry, particularly in the realm of peptide and medicinal chemistry. Its unique structural and chemical properties offer distinct advantages in the design and synthesis of peptides with enhanced stability and tailored biological activity. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in peptide synthesis, the biological implications of incorporating norleucine into peptides, and detailed experimental protocols.
Core Concepts: The Role of this compound in Peptide Synthesis
This compound is an N-terminally protected form of L-norleucine, an isomer of leucine (B10760876) with a linear four-carbon side chain. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).
The primary utility of incorporating norleucine into a peptide sequence is to serve as an isosteric replacement for methionine. The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the peptide's conformation and biological activity, thereby reducing its stability and shelf-life. Norleucine's linear, unbranched hydrocarbon side chain mimics the size and hydrophobicity of the methionine side chain without the susceptibility to oxidation. This substitution often preserves or even enhances the biological activity of the peptide while significantly improving its chemical stability.[1]
Applications of this compound in Biochemical Research
The use of this compound is predominantly in the synthesis of peptide analogs with improved pharmaceutical properties. Key applications include:
-
Enhancing Peptide Stability: By replacing oxidation-prone methionine residues, this compound is used to synthesize more stable peptide therapeutics and research tools.[2] This is critical for peptides intended for in vivo studies or as drug candidates.
-
Modulating Biological Activity: The subtle structural difference between norleucine and methionine can influence a peptide's interaction with its biological target.[3] This allows for the fine-tuning of binding affinity and signaling pathways.
-
Probing Structure-Activity Relationships (SAR): The systematic replacement of methionine with norleucine using this compound in peptide synthesis is a valuable tool in SAR studies to understand the role of specific residues in peptide function.
A notable example of a biologically active peptide synthesized with norleucine is [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34 amide) . This analog of the parathyroid hormone (PTH) is used in research to study PTH receptor interactions and ion channel regulation.[4][5] The substitution of methionine with norleucine at positions 8 and 18 results in a more stable and reliable research tool.
Quantitative Data in this compound Mediated Peptide Synthesis
The efficiency of incorporating this compound into a peptide sequence during SPPS is comparable to other standard Boc-protected amino acids. The following table summarizes typical quantitative data for a standard Boc-SPPS protocol, which can be adapted for the synthesis of norleucine-containing peptides.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Dependent on the specific resin used (e.g., Merrifield, PAM). |
| Coupling Efficiency (per step) | >99% | Can be monitored using the Kaiser test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide
This protocol provides a general methodology for the manual solid-phase synthesis of a peptide incorporating a this compound residue. The specific reagents and reaction times may need to be optimized based on the peptide sequence.
Materials:
-
Boc-protected amino acids (including this compound)
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Scavengers (e.g., anisole, thioanisole)
-
Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes. Wash the resin with DMF.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC in DCM/DMF). Allow the reaction to proceed for 2-4 hours. Monitor coupling completion with the Kaiser test.
-
Capping (Optional): To block any unreacted sites, treat the resin with an acetylating agent like acetic anhydride (B1165640) and DIEA in DMF.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% DIEA in DMF. Wash again with DMF.
-
Coupling of Subsequent Amino Acids (including this compound): Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIEA and add the mixture to the resin. Agitate for 1-2 hours. Monitor for completion using the Kaiser test.
-
Repeat Synthesis Cycle: Repeat steps 4-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 4.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Visualizing the Workflow
Boc Solid-Phase Peptide Synthesis Cycle
Caption: Workflow of the Boc solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.
Conclusion
This compound is an indispensable tool for biochemists and drug development professionals engaged in peptide synthesis. Its primary role as a stable isostere for methionine allows for the creation of peptides with enhanced chemical stability and modulated biological activity. The well-established protocols for Boc-SPPS are readily applicable to the incorporation of this compound, making it a versatile and valuable reagent in the development of novel peptide-based therapeutics and research probes. The continued exploration of norleucine-containing peptides is expected to yield new insights into peptide structure-function relationships and lead to the development of more robust and effective peptide drugs.
References
- 1. [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34 amide) (0.5 mg vial) PTH-4180-v|产品详情|上海拜力生物科技有限公司 [bioleaf.com]
- 2. [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34) | 78041-34-6 | PTH-4129-V [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34 amide) [cymitquimica.com]
- 5. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Isosteric Substitution of Methionine with Norleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the side chain properties of norleucine and methionine, offering valuable insights for researchers, scientists, and drug development professionals. The document explores the structural and functional consequences of substituting the natural amino acid methionine with its non-proteinogenic isostere, norleucine, a strategy increasingly employed in protein engineering and drug design to enhance stability and probe biological mechanisms.
Introduction: The Rationale for Methionine Substitution
Methionine (Met), a sulfur-containing amino acid, plays a crucial role in protein structure and function. Beyond its role in initiating protein synthesis, its side chain contributes to hydrophobic interactions within the protein core.[1][2][3] However, the thioether group in methionine's side chain is susceptible to oxidation, which can alter protein structure, function, and immunogenicity.[1][2] This susceptibility to oxidation is a significant concern in the manufacturing and storage of therapeutic proteins.
Norleucine (Nle), a structural isomer of leucine, is an isostere of methionine, possessing a similar size and hydrophobicity but lacking the oxidizable sulfur atom.[4] This key difference makes norleucine an attractive substitute for methionine in contexts where oxidative stability is paramount. This guide will explore the nuanced differences in their side chain properties and the practical implications of this substitution.
Comparative Analysis of Side Chain Properties
The decision to substitute methionine with norleucine is predicated on their structural similarities and functional differences. A quantitative comparison of their physicochemical properties is essential for predicting the impact of such a substitution on protein structure and function.
Physicochemical and Structural Data
The following table summarizes key quantitative data comparing the side chains of norleucine and methionine.
| Property | Norleucine (Nle) | Methionine (Met) | References |
| Molecular Formula | C6H13NO2 | C5H11NO2S | [5][6] |
| Molecular Weight ( g/mol ) | 131.17 | 149.21 | [5][6] |
| Side Chain Structure | -CH2-CH2-CH2-CH3 | -CH2-CH2-S-CH3 | [7] |
| Hydrophobicity (Kyte-Doolittle Scale) | 3.7 | 1.9 | [8] |
| Accessible Surface Area (Ų) | 135 | 163 | |
| van der Waals Volume (ų) | 93.1 | 88.6 | [5][9] |
| Polarity | Nonpolar | Nonpolar (Thioether) | [2] |
| Oxidation Potential | Resistant to oxidation | Susceptible to oxidation to sulfoxide (B87167) and sulfone | [1][2] |
Structural and Conformational Aspects
Methionine and norleucine are considered isosteric, meaning they have a similar shape and volume.[10] The unbranched and flexible nature of the methionine side chain is largely mimicked by the n-butyl group of norleucine.[2][3] This structural mimicry often allows for the substitution of methionine with norleucine with minimal perturbation of the overall protein fold.[10]
However, subtle differences in their conformational preferences exist. The presence of the sulfur atom in methionine influences the dihedral angle preferences of its side chain.[11] While both side chains are flexible, the energetic barriers for rotation around the Cγ-Sδ bond in methionine differ from those around the Cγ-Cδ bond in norleucine.
Experimental Protocols for Studying Norleucine Substitution
To empirically assess the consequences of substituting methionine with norleucine, a series of well-defined experiments are necessary. This section provides detailed methodologies for key in vitro and in cell-based assays.
Protein Expression with Norleucine Substitution
Objective: To produce a protein variant where all methionine residues are replaced by norleucine.
Methodology: This protocol is adapted for E. coli expression systems, which are commonly used for recombinant protein production.[7][12][13][14][15]
Workflow for Norleucine Incorporation:
Caption: Workflow for recombinant protein expression with norleucine substitution.
Detailed Steps:
-
Transformation: Transform a methionine auxotrophic E. coli strain (e.g., B834(DE3)) with the expression plasmid containing the gene of interest. Plate on selective agar (B569324) plates.
-
Starter Culture: Inoculate a single colony into a rich medium (e.g., LB broth) containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Cell Pellet Preparation: Pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the cell pellet twice with a sterile M9 minimal medium lacking methionine to remove any residual methionine from the starter culture.
-
Expression Culture: Resuspend the washed cells in M9 minimal medium supplemented with all amino acids except methionine, the appropriate antibiotic, and 50 mg/L of L-norleucine.
-
Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture for 3-5 hours at 30°C or overnight at 16-20°C.
-
Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.
-
Purification and Verification: Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). Verify the complete substitution of methionine with norleucine by mass spectrometry. A successful substitution will result in a predictable mass shift.[10]
Assessment of Protein Thermostability
Objective: To compare the thermal stability of the wild-type (methionine-containing) and the norleucine-substituted protein.
Methodology: Differential Scanning Calorimetry (DSC) is the gold standard for measuring protein thermostability.[16] It directly measures the heat absorbed by a protein as it unfolds upon heating, providing the melting temperature (Tm).
Experimental Workflow:
Caption: Workflow for assessing protein thermostability using DSC.
Detailed Steps:
-
Sample Preparation: Prepare solutions of the wild-type and norleucine-substituted proteins at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Dialyze both samples against the same buffer to ensure identical buffer conditions.
-
DSC Measurement: Load the protein sample and a matching buffer reference into the cells of the DSC instrument.
-
Temperature Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that covers the entire unfolding transition (e.g., 20°C to 100°C).
-
Data Analysis: The instrument measures the differential heat capacity (Cp) between the sample and reference cells as a function of temperature. The resulting thermogram is a plot of Cp versus temperature. The peak of this curve corresponds to the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
-
Comparison: Compare the Tm values of the wild-type and norleucine-substituted proteins. A higher Tm indicates greater thermostability.
Evaluation of Oxidative Stability
Objective: To assess the resistance of the protein variants to oxidation.
Methodology: A common method involves exposing the proteins to an oxidizing agent and then analyzing for oxidative modifications.[17][18][19]
Logical Flow of Oxidative Stability Assay:
Caption: Logical diagram of an oxidative stability experiment.
Detailed Steps:
-
Oxidation Reaction: Incubate the wild-type and norleucine-substituted proteins (e.g., at 1 mg/mL) with a chemical oxidizing agent, such as hydrogen peroxide (H2O2), at a final concentration of 10-100 mM for various time points (e.g., 0, 30, 60, 120 minutes) at room temperature.
-
Quenching the Reaction: Stop the oxidation reaction by adding catalase to degrade the excess H2O2 or by buffer exchange into a buffer without the oxidizing agent.
-
Analysis of Oxidation:
-
Mass Spectrometry: Analyze the treated samples by mass spectrometry to detect the mass increase corresponding to the addition of oxygen atoms to methionine residues (+16 Da for sulfoxide, +32 Da for sulfone). The norleucine-substituted protein should show no such mass increase.
-
Activity Assay: If the protein is an enzyme, measure its activity after oxidative stress. A decrease in activity for the methionine-containing protein would indicate that oxidation affects its function. The norleucine variant is expected to retain its activity.[10]
-
Impact of Norleucine Substitution on Protein Function and Application
The substitution of methionine with norleucine can have significant, and sometimes unexpected, effects on protein function.
Case Study: Amyloid-β Peptide and Neurotoxicity
In the context of Alzheimer's disease, the oxidation of Met35 in the amyloid-β (Aβ) peptide has been implicated in its neurotoxicity. Studies have shown that substituting Met35 with norleucine can abolish the neurotoxic effects of Aβ peptides, highlighting the critical role of methionine oxidation in the pathogenesis of Alzheimer's disease.[4][20]
Experimental Protocol for Assessing Aβ Neurotoxicity:
Objective: To compare the neurotoxicity of wild-type Aβ and Nle-substituted Aβ peptides on cultured neuronal cells.
Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.[2]
Workflow for Aβ Neurotoxicity Assay:
Caption: Workflow for assessing amyloid-beta neurotoxicity using the MTT assay.
Detailed Steps:
-
Peptide Preparation: Solubilize and aggregate the synthetic wild-type Aβ and Nle-substituted Aβ peptides according to established protocols to form oligomeric species.
-
Cell Culture: Plate a human neuroblastoma cell line, such as SH-SY5Y, in 96-well plates and differentiate them with retinoic acid to induce a more neuron-like phenotype.[2]
-
Treatment: Treat the differentiated cells with various concentrations of the aggregated Aβ peptides (e.g., 1-20 µM). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized detergent) and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability indicates neurotoxicity.
Conclusion and Future Directions
The substitution of methionine with norleucine is a powerful tool in protein engineering and drug development. It offers a straightforward strategy to mitigate the risks of oxidation, thereby enhancing the stability and shelf-life of therapeutic proteins. Furthermore, this substitution serves as a precise molecular probe to investigate the functional roles of methionine residues, particularly their involvement in redox-sensitive biological processes.
Future research will likely focus on a more systematic application of this substitution strategy in a wider range of therapeutic proteins and in the design of novel protein-based therapeutics with enhanced stability profiles. The continued development of robust analytical techniques will be crucial for fully characterizing the subtle structural and functional consequences of this isosteric replacement. This in-depth understanding will ultimately pave the way for the rational design of more stable and effective protein-based drugs.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. jamming.research.yale.edu [jamming.research.yale.edu]
- 5. A robust preparation method for the amyloidogenic and intrinsically disordered amyloid-α (Aα) peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigation into the misincorporation of norleucine into a recombinant protein vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. DSpace [dr.lib.iastate.edu]
- 18. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]
- 20. Experimental measures of amino acid hydrophobicity and the topology of transmembrane and globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of Boc-L-norleucine
An In-depth Technical Guide on the Synthesis and Characterization of Boc-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-L-norleucine (Boc-L-norleucine), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1] This document details the experimental protocols for its preparation and the analytical methods for its characterization, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.
Introduction
Boc-L-norleucine is a non-proteinogenic amino acid derivative where the amino group of L-norleucine is protected by a tert-butoxycarbonyl (Boc) group.[1][] This acid-labile protecting group is stable under most basic and nucleophilic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and other areas of organic synthesis.[3][4][5] The incorporation of norleucine, an isomer of leucine, into peptides can influence their conformational properties and biological activity.[6]
Synthesis of Boc-L-norleucine
The most common method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.[][7] This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the N-Boc protected amino acid.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6404-28-0 | [1][7] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][8] |
| Molecular Weight | 231.29 g/mol | [8][9] |
| Appearance | Colorless oil-like liquid | [1] |
| Purity | ≥98% (HPLC), ≥99.0% (TLC) | [1][9] |
| Optical Rotation | [α]D20: -5.0 to -9.0º (c=1 in MeOH) | [1] |
| Storage | 0-8 °C | [1] |
Experimental Protocol: Synthesis of Boc-L-norleucine[7]
This protocol describes the synthesis of Boc-L-norleucine from L-norleucine and di-tert-butyl dicarbonate.
Materials:
-
L-Norleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Sodium bisulfate (NaHSO₄) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-norleucine (1 equivalent) in a 1:1 mixture of water and THF.
-
Add sodium bicarbonate (3 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Upon completion, add water to dissolve any precipitate.
-
Extract the mixture three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous phase to a pH of approximately 3 with 1 M NaHSO₄ solution.
-
Extract the acidified aqueous phase three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) |
| L-Norleucine | 1.0 | 81%[7] |
| Di-tert-butyl dicarbonate | 1.2 | |
| Sodium bicarbonate | 3.0 |
Synthesis Workflow
Characterization of Boc-L-norleucine
The synthesized Boc-L-norleucine is characterized using various analytical techniques to confirm its structure and purity. These methods typically include Nuclear Magnetic Resonance (NMR) spectroscopy, and potentially Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Spectroscopic Data
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.38 | bs | 1H | COOH | [7] |
| 7.02 | d, J=8.2 Hz | 1H | NH | [7] |
| 3.87-3.78 | m | 1H | α-CH | [7] |
| 1.69-1.47 | m | 2H | CH₂ | [7] |
| 1.37 | s | 9H | t-Bu | [7] |
| 1.32-1.20 | m | 4H | CH₂ | [7] |
| 0.85 | t, J=7.0Hz | 3H | CH₃ | [7] |
| Solvent: DMSO-d₆, Instrument: 400 MHz |
Characterization Workflow
Conclusion
This guide has outlined a reliable and efficient method for the synthesis of Boc-L-norleucine, a key building block in peptide chemistry. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. The straightforward synthesis and well-defined analytical profile of Boc-L-norleucine facilitate its application in the creation of novel peptide-based therapeutics and other biologically active molecules.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Norleucine - Wikipedia [en.wikipedia.org]
- 7. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 8. N-tert-Butoxycarbonyl-L-norleucine | C11H21NO4 | CID 2733747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc-Nle-OH = 99.0 TLC 6404-28-0 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Boc-Protected Norleucine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of N-tert-Butoxycarbonyl-L-norleucine (Boc-L-norleucine), a key building block in peptide synthesis and drug discovery. This document outlines its core properties, spectroscopic data, relevant experimental protocols, and its role in the development of novel therapeutics.
Core Physical and Chemical Properties
Boc-L-norleucine is a white to off-white crystalline solid that is widely utilized as a protected amino acid in solid-phase peptide synthesis (SPPS).[1][2] Its non-polar side chain makes it a valuable tool for introducing hydrophobicity into peptides.
Table 1: Physical and Chemical Properties of Boc-L-norleucine
| Property | Value |
| CAS Number | 6404-28-0 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol [1][3] |
| Appearance | White to off-white crystalline powder or colorless oil[1][2] |
| Melting Point | 63-67 °C |
| Optical Rotation (α)20/D | -5.0 to -9.0° (c=1 in Methanol)[2] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1] |
| Storage | Store in a dry, dark place at room temperature or refrigerated at 2-8°C for long-term storage.[1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Boc-L-norleucine.
Table 2: Spectroscopic Data of Boc-L-norleucine
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.38 (s, 1H, COOH), 7.02 (d, J=8.2 Hz, 1H, NH), 3.82 (m, 1H, α-CH), 1.58 (m, 2H, β-CH₂), 1.37 (s, 9H, C(CH₃)₃), 1.26 (m, 4H, γ,δ-CH₂), 0.85 (t, J=7.0 Hz, 3H, ε-CH₃)[1] |
| ¹³C NMR | Characteristic signals for the Boc carbonyl, carboxylic acid carbonyl, quaternary carbon of the Boc group, the α-carbon, and the aliphatic side-chain carbons are expected. |
| Infrared (IR) | Key stretches include N-H (amide), C=O (carbamate and carboxylic acid), and C-H (aliphatic). |
| Mass Spectrometry (MS) | The fragmentation pattern typically shows the loss of the Boc group and subsequent fragmentation of the norleucine backbone. |
Experimental Protocols
Synthesis of Boc-L-norleucine
The synthesis of Boc-L-norleucine is typically achieved by the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.
Experimental Workflow for the Synthesis of Boc-L-norleucine
Caption: A generalized workflow for the synthesis of Boc-L-norleucine.
Detailed Methodology:
-
L-norleucine is dissolved in a mixture of water and a miscible organic solvent such as tetrahydrofuran (B95107) (THF).[1]
-
A base, typically sodium bicarbonate (NaHCO₃), is added to the solution.[1]
-
The mixture is cooled to 0°C, and di-tert-butyl dicarbonate is added.[1]
-
The reaction is stirred and allowed to warm to room temperature overnight.[1]
-
Following the reaction, the mixture is acidified to a pH of approximately 3 with an aqueous solution of sodium bisulfate (NaHSO₄).[1][4]
-
The product is extracted with an organic solvent, such as ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the final product.[1][4]
Coupling of Boc-L-norleucine in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-norleucine is a standard reagent in Boc-chemistry-based SPPS. The following is a general protocol for the coupling of an amino acid to a resin-bound peptide.
Experimental Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: A simplified workflow for one cycle of Boc-SPPS.
Detailed Methodology:
-
Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).[5]
-
Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[5]
-
Washing: The resin is washed with DCM and then isopropanol (B130326) (IPA) to remove residual TFA and byproducts.[5]
-
Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[6]
-
Coupling: The pre-activated Boc-L-norleucine is added to the resin. Activation is typically performed using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. The reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.[7]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[] This cycle is repeated for each subsequent amino acid in the peptide sequence.
Role in Drug Discovery and Development
Boc-L-norleucine is an important building block in the design of peptide-based therapeutics. The incorporation of norleucine, an isomer of leucine, can impart unique properties to a peptide, such as increased metabolic stability, as it is not susceptible to oxidation like methionine.
Logical Workflow for Peptide Drug Development Incorporating Boc-L-norleucine
Caption: A high-level overview of the peptide drug development pipeline.
The use of Boc-L-norleucine in the "Peptide Synthesis" stage allows for the strategic modification of lead peptide candidates. By replacing natural amino acids with norleucine, researchers can fine-tune the physicochemical properties of the peptide to enhance its therapeutic potential. This iterative process of synthesis and biological evaluation is central to modern drug discovery.
References
- 1. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-tert-Butoxycarbonyl-L-norleucine | C11H21NO4 | CID 2733747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BOC-L-NORLEUCINE synthesis - chemicalbook [chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. academic.oup.com [academic.oup.com]
The Chemistry and Application of the Boc Protecting Group in Amino Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents.[1][2] Its widespread use stems from its robustness under various conditions and its facile, acid-labile removal, which allows for selective deprotection in the presence of other functional groups.[3][4] This technical guide provides an in-depth exploration of the Boc group's core principles, including its mechanism of action, detailed experimental protocols for its installation and cleavage, and a comparative analysis of its performance.
Core Concepts: The Role and Mechanism of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of the amino group in amino acids.[5] This protection prevents unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[6] The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) under basic conditions.[7][8]
The stability of the Boc group to most nucleophiles and bases makes it an excellent choice for orthogonal protection strategies, where multiple protecting groups with different cleavage conditions are employed in a single synthetic route.[9]
Mechanism of Boc Protection
The protection of an amino group with Boc anhydride is a nucleophilic acyl substitution reaction.[8] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF), water, or acetonitrile.[7][8] The amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[10] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable products carbon dioxide and tert-butoxide.[8][10] The base then neutralizes the protonated amine.[8]
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[7][8] The reaction proceeds through protonation of the carbamate (B1207046) oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[5][6] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6][8] The tert-butyl cation is typically scavenged by nucleophiles present in the reaction mixture.
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.
Protocol for Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amino acid using Boc anhydride.[3]
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the starting amine in a 2:1 v/v mixture of THF and water.[3]
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.[3]
-
Cool the reaction mixture to 0 °C using an ice bath.[3]
-
Add the Boc anhydride to the cooled solution in one portion.[3]
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, remove the THF under reduced pressure.[3]
-
Extract the crude product with dichloromethane.[3]
-
Wash the organic layer sequentially with deionized water (twice) and brine (once).[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amino acid.
Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc protecting group using TFA.[11]
Materials:
-
N-Boc protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Dissolve the N-Boc protected amino acid in dichloromethane.
-
Add a solution of 20-50% TFA in DCM to the reaction mixture.[12] The reaction is often complete in under 15 minutes for many substrates.[11]
-
Stir the reaction at room temperature and monitor its progress by TLC.[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[11]
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[11]
Quantitative Data and Performance Analysis
The efficiency of Boc protection and deprotection can be influenced by various factors, including the substrate, solvent, base, and temperature. The following tables summarize typical reaction conditions and outcomes.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |
| General Aliphatic/Aromatic Amines | Boc₂O, TEA, THF/H₂O, 0°C to RT | 6 hours | High | [3] |
| Structurally Diverse Amines | Boc₂O, Iodine (catalytic), Solvent-free, RT | Not specified | Good | [9] |
| Chiral Amines and Amino Acid Esters | Boc₂O, Water, Catalyst-free | Not specified | Optically Pure | [9] |
Table 2: Boc Deprotection under Various Conditions
| Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |
| N-Boc-1-napthylamine | Oxalyl chloride (3 equiv.), MeOH, RT | 1-4 hours | Up to 90% | [3] |
| General N-Boc amines | 20% TFA in DCM, RT | ~15 minutes | High | [11][12] |
| General N-Boc amines | 4M HCl in 1,4-dioxane, RT | 1-4 hours | High | [11] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[] In the Boc SPPS strategy, the N-terminal amino acid is protected with a Boc group, while the side chains of reactive amino acids are protected with groups that are stable to the Boc deprotection conditions (e.g., benzyl-based protecting groups).[] The peptide chain is assembled on a solid support, and each cycle involves the deprotection of the N-terminal Boc group with TFA, followed by the coupling of the next Boc-protected amino acid.[14]
While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more prevalent in recent years due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for the synthesis of long peptides and in solution-phase synthesis.[] Boc-protected peptide fragments often exhibit better solubility and crystallinity, which can facilitate purification.[]
Conclusion
The Boc protecting group is a versatile and indispensable tool in modern organic chemistry. Its predictable reactivity, stability under a wide range of conditions, and straightforward removal make it an ideal choice for the protection of amino groups in a variety of synthetic contexts, from academic research to industrial-scale drug development. A thorough understanding of its chemistry and application is essential for any scientist working in these fields.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone for the synthesis of peptides, particularly for complex and lengthy sequences. The incorporation of non-proteinogenic amino acids, such as L-norleucine (Nle), is a critical strategy in drug discovery to enhance peptide stability and mimic the properties of methionine without its susceptibility to oxidation.[1] This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing Boc-L-norleucine-OH (Boc-Nle-OH) using the well-established Boc/Bzl protection strategy on a Merrifield resin.
The Boc-SPPS workflow involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] Each cycle consists of the removal of the acid-labile Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next amino acid. The final peptide is cleaved from the resin using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).
Data Presentation
The following tables summarize typical quantitative data expected during the synthesis of a generic Nle-containing peptide on a 0.1 mmol scale using the protocols described below. Actual yields and purities are sequence-dependent.
Table 1: Resin Loading and Substitution
| Parameter | Value | Notes |
| Starting Resin | Merrifield Resin, 1% DVB, 100-200 mesh | Chloromethylated polystyrene support. |
| Initial Resin Weight | 1.0 g | --- |
| Theoretical Substitution | 0.5 mmol/g | Varies by resin batch. |
| This compound Loaded | 0.45 mmol | Based on a 90% loading efficiency. |
| Final Resin Substitution | 0.45 mmol/g | Determined by gravimetric analysis or picric acid titration. |
Table 2: Peptide Synthesis Yield and Purity
| Stage | Parameter | Expected Value | Notes |
| Synthesis | Crude Peptide-Resin Weight | ~1.5 g | For a 10-residue peptide; weight gain is sequence-dependent. |
| Average Coupling Efficiency | >99% | Monitored by the Kaiser (ninhydrin) test. | |
| Cleavage & Purification | Crude Peptide Yield | 70-85% | Based on the initial resin loading. |
| Crude Peptide Purity (HPLC) | >70% | Varies significantly with sequence and synthesis efficiency. | |
| Final Peptide Purity (Post-HPLC) | >98% | Achievable with standard purification protocols.[1] |
Experimental Protocols
Resin Preparation and Loading of this compound (First Amino Acid)
This protocol describes the attachment of the C-terminal this compound to Merrifield resin via the cesium salt method to minimize racemization.[3]
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)
-
Boc-L-Nle-OH
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Boc-Nle-Cs Salt:
-
Dissolve this compound (1.2 eq. relative to resin substitution) in a 4:1 mixture of MeOH and water.
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.
-
Remove the solvent by rotary evaporation to obtain the cesium salt as a white solid.
-
Dry the salt under high vacuum overnight over P₂O₅.
-
-
Attachment to Resin:
-
Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve the dried Boc-Nle-Cs salt in a minimal amount of DMF and add it to the swollen resin.
-
Secure the vessel on a shaker and agitate the mixture at 50°C for 24 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under high vacuum to a constant weight.
-
The Boc-SPPS Cycle
The following steps are repeated for each subsequent amino acid to be added to the peptide chain.
Diagram of the Boc-SPPS Cycle
Caption: Workflow of a single Boc-SPPS elongation cycle.
2.1. Nα-Boc Deprotection
-
Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[3]
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 x 10 mL) and then isopropanol (B130326) (IPA) (2 x 10 mL) to thoroughly remove residual TFA.[3]
2.2. Neutralization
The protonated N-terminal amine must be neutralized to the free amine for coupling.
-
Wash the peptide-resin with DCM (3 x 10 mL).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5 minutes.
-
Drain the neutralization solution.
-
Repeat steps 2-4.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
In Situ Neutralization Protocol (Alternative): To improve efficiency, especially for "difficult" sequences prone to aggregation, neutralization can be performed concurrently with coupling.[4] In this case, after the post-deprotection washes, proceed directly to the coupling step and add the required equivalents of DIEA for both neutralization and coupling activation simultaneously.
2.3. Amino Acid Coupling
This protocol uses HBTU as the coupling reagent.
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (3 mL).
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.[1]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Cleavage of the Peptide from the Resin
This protocol uses anhydrous hydrogen fluoride (HF), which requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin (dried under high vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (B1667542) (scavenger)
-
Diethyl ether (cold)
-
HF cleavage apparatus
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum overnight over KOH or P₂O₅.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole (1 mL per gram of resin) as a scavenger to trap reactive carbocations.
-
Cool the reaction vessel to 0°C in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter the crude peptide and wash it several more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The core logical relationship in Boc-SPPS is the orthogonal protection scheme, where the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups are removed under different acidic conditions.
Diagram of the Boc/Bzl Orthogonal System
Caption: Orthogonal deprotection strategy in Boc-SPPS.
References
Coupling Reagents for Boc-Nle-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of complex peptide chains. The selection of an appropriate coupling reagent is critical to the success of SPPS, directly influencing coupling efficiency, yield, purity, and the stereochemical integrity of the final peptide. This is particularly true when incorporating amino acids with bulky protecting groups or sterically hindered side chains.
This document provides a detailed guide on the selection and use of common coupling reagents for the incorporation of N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) in SPPS. Norleucine, a non-proteinogenic amino acid, is often used as a surrogate for methionine to prevent oxidation-related side reactions. While its side chain is not excessively bulky, the Boc protecting group can present moderate steric hindrance, making the choice of coupling reagent important for achieving optimal synthesis outcomes.
Comparative Performance of Coupling Reagents for Boc-Amino Acids
The efficiency of a coupling reagent is paramount for driving the amide bond formation to completion. Incomplete couplings lead to the formation of deletion sequences, which can be challenging to separate from the target peptide. The choice of coupling reagent can also impact the extent of racemization at the alpha-carbon of the activated amino acid.
While specific comparative data for this compound is limited in publicly available literature, data from studies on other sterically similar Boc-protected amino acids, such as Boc-Leu-OH and in the synthesis of challenging sequences, provide valuable insights into the relative performance of common coupling reagents. Urethane-protected amino acids, like Boc-amino acids, are generally considered to have a low risk of racemization during coupling.[1]
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | >99 | High | Very Low | Highly efficient for sterically hindered couplings with fast reaction times.[2] Considered a top-tier reagent for challenging sequences. |
| HBTU/DIPEA | 98-99 | High | Low | A reliable and widely used reagent, slightly less reactive than HATU but still very effective for most applications.[2][3] |
| TBTU/DIPEA | 98-99 | High | Low | Similar in performance to HBTU, offering a good balance of reactivity and cost. |
| DIC/HOBt | 95-98 | Good | Low to Moderate | A cost-effective option. The reaction is generally slower than with uronium/aminium salt reagents. The use of HOBt is crucial to suppress racemization.[4] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual Boc-SPPS. These protocols should be optimized for each specific peptide sequence and resin.
General Boc-SPPS Cycle
A typical cycle in Boc-SPPS involves the following steps:
-
Boc Deprotection: Removal of the N-terminal Boc protecting group.
-
Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt.
-
Coupling: Acylation of the free N-terminal amine with the incoming this compound.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
Protocol 1: Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically demanding couplings.[2]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the resin is well-swollen in DMF.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the activation mixture and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM).
Protocol 2: Coupling with HBTU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and reliable coupling reagent.[5]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Coupling Solution: In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution.
-
Coupling: Add the coupling solution to the resin.
-
Agitate for 30-90 minutes at room temperature.
-
Monitoring: Check for reaction completion with the Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
Protocol 3: Coupling with DIC/HOBt
Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classical and cost-effective coupling method.[5]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Swell the resin in DCM, then wash with DMF.
-
Coupling Solution: In a separate vessel, dissolve this compound and HOBt in DMF.
-
Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Diagrams
References
Application Notes and Protocols for Boc-Nle-OH Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its facile removal under acidic conditions allows for the stepwise elongation of the peptide chain. Norleucine (Nle), an isomer of leucine, is often incorporated into peptides to study the structural and functional roles of aliphatic side chains. This document provides detailed application notes and protocols for the deprotection of Boc-Nle-OH, a critical step in the synthesis of Nle-containing peptides. We will cover the most common deprotection methods, their reaction conditions, potential side reactions, and quantitative data to aid in the selection of the most appropriate method for your research needs.
The deprotection of a Boc-protected amine is an acid-catalyzed process involving the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. Due to the generation of the reactive tert-butyl cation, scavengers are sometimes employed to prevent side reactions with sensitive amino acid residues. However, the aliphatic side chain of norleucine is chemically inert and not susceptible to alkylation by the tert-butyl cation, simplifying the deprotection procedure.
Deprotection Methods and Quantitative Data
Several methods are available for the deprotection of this compound. The choice of method depends on factors such as the scale of the synthesis, the presence of other acid-labile protecting groups, and the desired purity of the final product. Below is a summary of the most common methods with available quantitative data.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM | 30 min | >95% | High | The most common and efficient method for Boc deprotection in SPPS. Longer treatment times can lead to cleaner end products.[1] |
| 4M Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453) | 4M HCl in 1,4-Dioxane | 30 min - 1 hr | >95% | High | An effective alternative to TFA. The reaction is typically fast and provides superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[2][3] |
| Mild Deprotection with Oxalyl Chloride | Oxalyl Chloride (3 equiv.) in Methanol | 1 - 4 hrs | Up to 90% | Good | A mild method suitable for substrates with other acid-labile functional groups. Yields can vary depending on the substrate.[4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is the standard and most widely used method for Boc deprotection in solid-phase peptide synthesis.
Materials:
-
Boc-Nle-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the Boc-Nle-resin in DCM for 15-30 minutes in the reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin. Use enough solution to ensure the resin is fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3 x resin volume) to remove residual acid.
-
Neutralize the resin by washing with a 5-10% solution of DIPEA in DCM (2 x resin volume) for 2-5 minutes each.
-
Wash the resin again with DCM (3 x resin volume).
-
Wash the resin with Methanol (2 x resin volume).
-
Dry the deprotected Nle-resin under vacuum before proceeding to the next coupling step.
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and is particularly useful when other acid-sensitive groups are present that might be cleaved by the stronger acid, TFA.
Materials:
-
This compound (for solution-phase) or Boc-Nle-resin (for solid-phase)
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (for solution-phase)
-
Diethyl ether (for precipitation in solution-phase)
-
DCM (for solid-phase)
-
DIPEA (for solid-phase)
-
Round-bottom flask or solid-phase synthesis reaction vessel
Procedure (Solution-Phase):
-
Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the Nle-OH hydrochloride salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Procedure (Solid-Phase):
-
Swell the Boc-Nle-resin in DCM.
-
Drain the DCM and add the 4M HCl in 1,4-Dioxane solution.
-
Agitate the mixture at room temperature for 30 minutes to 1 hour.
-
Drain the HCl/Dioxane solution and wash the resin thoroughly with DCM.
-
Neutralize the resin with a 5-10% solution of DIPEA in DCM.
-
Wash the resin with DCM and then MeOH.
-
Dry the deprotected Nle-resin under vacuum.
Visualizing the Workflow and Deprotection Mechanism
To better illustrate the processes involved in this compound deprotection, the following diagrams have been generated using the DOT language.
Caption: SPPS cycle for incorporating Norleucine.
Caption: Acid-catalyzed deprotection of this compound.
Conclusion
The deprotection of this compound is a straightforward and high-yielding step in peptide synthesis. The robust nature of the norleucine side chain means that special scavengers are generally not required, simplifying the deprotection cocktail. For most applications, treatment with 25-50% TFA in DCM provides rapid and complete deprotection. In cases where milder conditions are necessary to preserve other acid-labile protecting groups, 4M HCl in dioxane is an excellent alternative. While newer, milder methods exist, the traditional acidic deprotection protocols remain the most reliable and widely used for the incorporation of norleucine into synthetic peptides. Careful execution of the described protocols will ensure the successful deprotection of this compound and the smooth progression of your peptide synthesis endeavors.
References
Application Notes and Protocols for the Incorporation of Boc-Nle-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid N-α-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS). Norleucine, an isomer of leucine (B10760876), is a valuable building block in drug discovery and peptide chemistry, often used to probe structure-activity relationships, enhance metabolic stability, and modulate the biological activity of peptides.
Introduction to this compound in Peptide Synthesis
Norleucine (Nle) is structurally similar to leucine and methionine but possesses a linear, unbranched aliphatic side chain. This unique feature can confer several advantages when incorporated into peptide sequences:
-
Enhanced Stability: The substitution of oxidation-prone methionine residues with the isosteric but non-oxidizable Nle can significantly improve the stability of peptides against oxidative degradation.
-
Modified Biological Activity: The subtle structural difference between Nle and leucine can alter a peptide's binding affinity for its receptor and its overall pharmacological profile.
-
Conformational Control: The incorporation of Nle can influence the secondary structure of peptides, which is crucial for their biological function.
This compound is a key reagent for introducing norleucine into peptides using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.
Data Presentation: Expected Quantitative Parameters
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptide incorporating a this compound residue. These values are illustrative and can vary based on the specific peptide sequence, length, scale, and instrumentation used.
| Parameter | Expected Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test (ninhydrin test). |
| Coupling Efficiency (this compound) | >99% | As an unhindered amino acid, coupling is generally efficient. |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 15 - 35% | Post-purification yield. |
Experimental Protocols
This section details the standard manual protocol for the incorporation of this compound into a peptide sequence using Boc-SPPS on a Merrifield resin.
Materials and Reagents
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Kaiser test)
-
Ninhydrin (for Kaiser test)
-
Pyridine (for Kaiser test)
-
Phenol (for Kaiser test)
-
Ethanol
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether
Protocol for this compound Incorporation
This protocol assumes the synthesis has proceeded to the point where the N-terminal Boc group of the preceding amino acid has been removed.
1. Resin Swelling:
- Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
2. Boc Deprotection (if not already performed):
- Drain the DCM.
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 2 minutes (pre-wash).
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM.
- Agitate for 20-30 minutes.
- Drain the TFA solution.
- Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
3. Neutralization:
- Wash the resin with DMF (3x).
- Add a solution of 10% DIEA in DMF to the resin.
- Agitate for 5 minutes.
- Repeat the neutralization step.
- Wash the resin with DMF (5x).
4. This compound Coupling:
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
- Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
- Add the activated this compound solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
5. Monitoring the Coupling Reaction:
- Take a small sample of the resin beads and wash them thoroughly with DCM and ethanol.
- Perform the Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while yellow/brown indicates a complete coupling.
- If the Kaiser test is positive, repeat the coupling step with freshly activated this compound.
6. Capping (Optional):
- If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7) for 30 minutes.
7. Washing:
- After a negative Kaiser test, drain the coupling solution.
- Wash the resin thoroughly with DMF (3x) and DCM (3x).
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
8. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.
- Transfer the dried resin to a specialized HF cleavage apparatus.
- Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
- Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
9. Purification and Analysis:
- Dissolve the crude peptide in a suitable aqueous buffer.
- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Mandatory Visualizations
Experimental Workflow for Boc-SPPS
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis Methodologies for Peptides Incorporating Boc-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norleucine (Nle), a non-proteinogenic amino acid isomer of leucine, is a valuable component in the design of peptide-based therapeutics. Its incorporation can enhance metabolic stability by conferring resistance to enzymatic degradation. The use of the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amino function (Boc-Nle-OH) is a well-established strategy in solid-phase peptide synthesis (SPPS). This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound into a peptide sequence. It includes detailed protocols, comparative data on key performance indicators, and visualizations of the respective workflows and potential side reactions.
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis hinges on factors such as the desired scale, throughput, complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a single this compound residue into a growing peptide chain using both methods.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High[1] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into a peptide sequence using both manual and automated Boc-SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol describes the manual steps for the addition of one this compound residue to a resin-bound peptide chain.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes in a reaction vessel.[2][3]
-
Wash the resin with DCM (3x) and then with the solvent to be used for the next step.
2. Nα-Boc Deprotection:
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[3]
-
Drain the solution and add fresh 50% TFA/DCM and react for 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Wash the resin with DCM (3x) to remove residual TFA.[3]
-
Wash with isopropanol (B130326) (IPA) (2x) to shrink the resin and help remove trapped acid.[3]
-
Wash with DCM (3x).
3. Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with 5-10% diisopropylethylamine (DIPEA) in DCM for 1-2 minutes (repeat 2-3 times) until the resin is no longer acidic (as indicated by a neutral pH of the washings).
-
Wash the resin with DCM (3x) to remove excess base.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a suitable coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DCM or dimethylformamide (DMF) for 10-15 minutes.
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.
-
After the reaction is complete, drain the coupling solution.
5. Washing:
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove excess reagents and by-products.
6. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution, such as acetic anhydride (B1165640) and DIPEA in DCM, for 15-30 minutes.
-
Wash the resin with DCM (3x) and IPA (2x).
The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the sequence.
Protocol 2: Automated Solid-Phase Peptide Synthesis (Boc Chemistry)
This protocol outlines the general steps for incorporating this compound using an automated peptide synthesizer. The specific operations will be dependent on the instrument's software and hardware.
1. Synthesis Initiation:
-
Program the peptide sequence, scale of synthesis, and the specific protocol for Boc chemistry into the synthesizer software.
-
Place the vial containing this compound, along with other required amino acids and reagents, in the designated positions on the synthesizer.
2. Automated Synthesis Cycle: The instrument will automatically perform the following steps for each amino acid, including this compound:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by flushing with the deprotection solution (e.g., 50% TFA in DCM).[3]
-
Washing: The resin is automatically washed with specified solvents to remove deprotection reagents and by-products.
-
Neutralization: The resin is treated with a base solution (e.g., DIPEA in DCM) to neutralize the peptide-resin.
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagents, and base into the reaction vessel for in-situ activation.
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.
-
Washing: The resin is washed to remove excess reagents and soluble by-products.
3. Final Cleavage and Deprotection:
-
After the entire sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed. This is typically a manual step performed outside the synthesizer using a strong acid cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] Scavengers are added to prevent side reactions.
Peptide Purification
Regardless of the synthesis method, the crude peptide requires purification. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
1. Crude Peptide Preparation:
-
Following cleavage from the resin, the crude peptide is typically precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether to remove scavengers and other small molecule impurities.[6]
-
The dried crude peptide is then dissolved in a minimal amount of a suitable solvent, often containing a small amount of the HPLC mobile phase A.
2. RP-HPLC Purification:
-
The dissolved crude peptide is loaded onto a C18 reversed-phase column.
-
A gradient of increasing organic solvent (typically acetonitrile (B52724) containing 0.1% TFA) in an aqueous solvent (typically water containing 0.1% TFA) is used to elute the peptide and impurities based on their hydrophobicity.[5]
-
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure desired peptide.
3. Lyophilization:
-
The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final peptide product as a fluffy white powder.
Visualizations
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Caption: Common Side Reactions in Peptide Synthesis.
Conclusion
Both manual and automated solid-phase peptide synthesis are effective methods for incorporating this compound into peptide sequences. Manual synthesis offers flexibility in scale and is cost-effective for synthesizing a small number of peptides. However, it is labor-intensive and operator-dependent, which can affect reproducibility and purity.[7] Automated synthesis provides high throughput, superior reproducibility, and often results in higher purity crude products due to optimized and consistent reaction conditions.[1][7] The choice of method should be guided by the specific research or production needs, balancing factors such as scale, throughput, cost, and the desired level of automation. For the development of peptide-based drug candidates where consistency and purity are paramount, automated synthesis is generally the preferred approach.
References
- 1. Automated Liquid Handlers vs. Manual Pipetting: Pros and Cons [synapse.patsnap.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for the HBTU/HOBt Activation of Boc-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) using the coupling reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). This method is a cornerstone of modern peptide synthesis, valued for its efficiency, high yields, and suppression of racemization.[1][2]
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in the synthesis of peptides and other complex organic molecules. The direct condensation of these functional groups is generally inefficient. Coupling reagents are therefore employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
HBTU is a highly effective uronium salt-based coupling reagent that rapidly activates carboxylic acids.[1] In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxylate to form a highly reactive HOBt active ester intermediate.[3] The inclusion of HOBt in the reaction mixture is crucial as it acts as a scavenger for any carbodiimide-like intermediates that could lead to side reactions and, most importantly, it effectively suppresses racemization, particularly when coupling N-protected amino acids.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of norleucine is stable under these coupling conditions, making this an ideal method for the incorporation of this compound into a growing peptide chain.
Reaction Mechanism
The activation of this compound with HBTU/HOBt proceeds through a well-established mechanism. The base (DIPEA) deprotonates the carboxylic acid of this compound. The resulting carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of an unstable intermediate which rapidly rearranges to form the HOBt active ester of this compound and tetramethylurea as a byproduct. This active ester is then readily attacked by the nucleophilic amine component to form the desired amide bond.
Caption: HBTU/HOBt activation and coupling of this compound.
Quantitative Data
The HBTU/HOBt coupling method is known for its high efficiency. The following table summarizes typical quantitative data for this type of reaction. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Value | Reference |
| Yield | 85-95% | [4] |
| Purity | >95% (after purification) | General observation |
| Reaction Time | 1-4 hours (solution phase) | [4] |
| Reaction Time | 10-60 minutes (solid phase) | [5] |
| Racemization | Very low | [6] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester hydrochloride salt in a solution phase.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)
-
HBTU (1.05 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.), the amino acid ester hydrochloride salt (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HBTU (1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide.
Caption: Workflow for solution-phase this compound coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines the coupling of this compound to a resin-bound amine in a solid-phase synthesis workflow.
Materials:
-
N-terminal deprotected resin (1.0 equivalent)
-
This compound (2.0 equivalents based on resin substitution)
-
HBTU (2.0 equivalents)
-
HOBt (2.0 equivalents, optional but recommended)
-
DIPEA (4.0 equivalents)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (for Fmoc deprotection, if applicable) or TFA (for Boc deprotection)
-
Kaiser test reagents (for monitoring)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminus is protected, perform the appropriate deprotection step (e.g., with 20% piperidine in DMF for Fmoc or 50% TFA in DCM for Boc) and wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (2.0 eq.), and HOBt (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) and allow the solution to pre-activate for 5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.[5]
-
Reaction Monitoring: Perform a Kaiser test to monitor the completion of the coupling.[5] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for solid-phase this compound coupling.
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HBTU and HOBt are potentially explosive and should be handled with care. Avoid heating and grinding.
-
DIPEA and DMF are irritants. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for In Situ Neutralization in Boc-Nle-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust and widely employed method for the synthesis of peptides. A critical step in the iterative cycle of SPPS is the neutralization of the protonated N-terminal amine following the acidic cleavage of the Boc protecting group. Traditional protocols involve separate steps for neutralization and washing before the subsequent amino acid coupling. However, in situ neutralization protocols, where neutralization and coupling occur simultaneously, have emerged as a highly efficient alternative, particularly for challenging sequences prone to aggregation.[1][2][3]
Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid often used as a non-oxidizable substitute for methionine in synthetic peptides.[4] Its hydrophobic nature can contribute to aggregation during SPPS, making in situ neutralization an attractive strategy to improve coupling efficiency and overall synthesis yield. These application notes provide detailed protocols and supporting data for the efficient coupling of Boc-Nle-OH using in situ neutralization.
Principle of In Situ Neutralization
In the standard Boc-SPPS workflow, the N-terminal Boc group is removed with trifluoroacetic acid (TFA), leaving the terminal amino group as a trifluoroacetate (B77799) salt. This salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid.
The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps. This is achieved by adding the activated Boc-amino acid and a hindered tertiary base, such as N,N-diisopropylethylamine (DIEA), directly to the washed peptide-resin immediately after the TFA deprotection step.[5] The base neutralizes the N-terminal amine in the presence of the activated amino acid, allowing for immediate coupling. This approach minimizes the time the peptide-resin spends in the free amine state, which is prone to aggregation and side reactions like diketopiperazine formation.[5][6]
Advantages of In Situ Neutralization for this compound Coupling
-
Improved Coupling Efficiency: By minimizing aggregation of the growing peptide chain, especially with hydrophobic residues like norleucine, in situ neutralization leads to more complete and faster coupling reactions.[1][7]
-
Reduced Cycle Time: Eliminating separate neutralization and washing steps significantly shortens the overall cycle time for each amino acid addition.[1][2][8]
-
Suppression of Side Reactions: The transient nature of the free amine reduces the likelihood of side reactions such as diketopiperazine formation, particularly at the dipeptide stage.[6]
-
Enhanced Synthesis of "Difficult" Sequences: This method is particularly advantageous for long and hydrophobic peptide sequences that are known to be challenging to synthesize using standard protocols.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HCTU, or DIC)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Appropriate solid support (e.g., Merrifield or PAM resin)
-
Washing solvents (e.g., Methanol, Isopropanol)
-
Kaiser test kit
Protocol 1: In Situ Neutralization Coupling of this compound using HBTU/HCTU
This protocol is suitable for both manual and automated peptide synthesis.
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, prepare the activation solution by dissolving this compound (4 equivalents) and HBTU or HCTU (3.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation solution.
-
Immediately add the activation solution to the washed peptide-resin.
-
Agitate the reaction mixture for 10-60 minutes. The optimal coupling time for hydrophobic residues like norleucine is typically short, around 10 minutes, when using high concentrations of reactants.[1][2][8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, repeat the coupling step.
-
Protocol 2: In Situ Neutralization Coupling of this compound using DIC/HOBt
-
Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents) and HOBt (4 equivalents) in DMF.
-
Add the this compound/HOBt solution to the washed peptide-resin.
-
Add DIC (4 equivalents) to the reaction mixture.
-
Add DIEA (6 equivalents) to the reaction mixture.
-
Agitate the reaction mixture for 30-90 minutes.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Data Presentation
While specific quantitative data for this compound coupling via in situ neutralization is not extensively published, the following table summarizes representative data for the efficiency of this method with hydrophobic amino acids in general, based on established literature.
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol | Reference |
| Average Coupling Time | 60 - 120 minutes | 10 - 30 minutes | [1][2] |
| Typical Coupling Efficiency | >98% | >99.5% | [7] |
| Overall Cycle Time | 90 - 150 minutes | 15 - 40 minutes | [1][8] |
| Crude Peptide Purity | Variable, lower for difficult sequences | Generally higher, especially for difficult sequences | [1] |
Potential Side Reactions and Mitigation
While in situ neutralization is highly effective, some potential side reactions should be considered:
-
Racemization: Although generally low in Boc-SPPS, the presence of a base during coupling can potentially lead to racemization. However, studies have shown no detectable racemization with the described in situ neutralization protocols.[1][2] Using coupling reagents with additives like HOBt can further minimize this risk.
-
Chain Termination by Excess Coupling Reagent: Some uronium-based coupling reagents like HBTU can react with the N-terminal amine if used in large excess, leading to chain termination.[1] It is crucial to use the correct stoichiometry of reagents.
Mandatory Visualizations
Logical Workflow for In Situ Neutralization in Boc-SPPS
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of Norleucine-Containing Peptides from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage of a synthetic peptide from its solid support is a critical final step in solid-phase peptide synthesis (SPPS). This process must efficiently liberate the peptide from the resin while simultaneously removing all side-chain protecting groups, ultimately yielding a crude product of the highest possible purity and in the greatest possible quantity. The choice of resin and the composition of the cleavage cocktail are paramount to achieving this outcome and are dictated by the peptide's sequence and C-terminal functionality.
Norleucine, a non-proteinogenic amino acid, is frequently incorporated into peptide therapeutics as a stable isostere of methionine, as it is not susceptible to oxidation.[1] This substitution can enhance the stability and shelf-life of peptide-based drugs. Generally, the presence of norleucine in a peptide sequence does not introduce significant complications during cleavage. However, optimizing the cleavage strategy for peptides containing this residue is essential to maximize yield and purity.
These application notes provide detailed protocols and comparative data for the cleavage of norleucine-containing peptides from three commonly used solid-phase resins: 2-Chlorotrityl chloride (2-CTC) resin for protected peptide fragments or C-terminal acids, Wang resin for C-terminal acids, and Rink Amide resin for C-terminal amides.
Data Presentation: Comparative Cleavage Efficiency
The selection of the appropriate resin and cleavage cocktail directly impacts the final yield and purity of the synthesized peptide. Below is a summary of expected quantitative outcomes for the cleavage of norleucine-containing peptides from different resins using standard trifluoroacetic acid (TFA)-based cleavage cocktails. It is important to note that yields and purities are highly dependent on the specific peptide sequence, its length, and the efficiency of the preceding synthesis steps.[2]
| Resin Type | Target C-Terminus | Cleavage Cocktail | Expected Crude Yield (%) | Expected Crude Purity (HPLC, %) | Key Considerations |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid / Protected Fragment | 95% TFA / 2.5% TIS / 2.5% H₂O | > 85%[1] | > 70%[1] | Ideal for generating protected peptide fragments due to the linker's high acid lability, allowing for mild cleavage conditions that preserve side-chain protecting groups.[2] |
| Wang Resin | Carboxylic Acid | 95% TFA / 2.5% TIS / 2.5% H₂O | 70 - 90% | 50 - 90%[2] | A robust and widely used resin for the synthesis of peptides with a C-terminal carboxylic acid. Cleavage requires strong acidic conditions.[3] |
| Rink Amide Resin | Amide | 95% TFA / 2.5% TIS / 2.5% H₂O | 70 - 90% | 52 - 90+%[2] | The standard choice for peptides requiring a C-terminal amide, which is crucial for the biological activity of many peptides. The linker chemistry is designed to yield the amide upon TFA cleavage.[2] |
Experimental Protocols
The following are detailed methodologies for the cleavage of norleucine-containing peptides from 2-Chlorotrityl chloride, Wang, and Rink Amide resins.
Protocol 1: Cleavage of a Norleucine-Containing Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is optimized for the complete deprotection and cleavage of a peptide to yield a C-terminal carboxylic acid.
Materials:
-
Peptide-loaded 2-CTC resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a fritted filter
Procedure:
-
Resin Washing:
-
Place the dried peptide-loaded resin (e.g., 300 mg) in a reaction vessel.
-
Wash the resin sequentially with:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
Methanol (3 x 5 mL) to shrink the resin.[1]
-
-
-
Resin Drying:
-
Dry the washed resin under high vacuum for a minimum of 1 hour to remove all residual solvents.[1]
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 300 mg of resin, prepare approximately 5 mL of the cocktail.
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture gently at room temperature for 2-3 hours.
-
-
Peptide Collection:
-
Peptide Precipitation:
-
In a fume hood, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the precipitated peptide.[1]
-
-
Washing and Drying:
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.[1]
-
-
Analysis and Purification:
-
The dried peptide can be analyzed by HPLC and mass spectrometry and subsequently purified by preparative reverse-phase HPLC.
-
Protocol 2: Cleavage of a Norleucine-Containing Peptide from Wang Resin
This protocol is for the cleavage of peptides to yield a C-terminal carboxylic acid.
Materials:
-
Peptide-loaded Wang resin
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O
-
DCM
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a fritted filter
Procedure:
-
Resin Preparation:
-
Wash the peptide-loaded Wang resin with DCM (3 x 10 mL) and dry under vacuum.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the suspension at room temperature for 2-3 hours.
-
-
Peptide Collection and Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding to cold diethyl ether (10-fold volume excess).
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude peptide by HPLC and mass spectrometry. Purify by preparative HPLC as required.
-
Protocol 3: Cleavage of a Norleucine-Containing Peptide from Rink Amide Resin
This protocol is for the cleavage of peptides to yield a C-terminal amide.
Materials:
-
Peptide-loaded Rink Amide resin
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O
-
DCM
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a fritted filter
Procedure:
-
Resin Preparation:
-
Wash the peptide-loaded Rink Amide resin with DCM (3 x 10 mL) and dry under vacuum.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the suspension at room temperature for 2-3 hours. Note: Side reactions such as C-terminal N-alkylation can occur with Rink Amide resin during TFA treatment.[2] The use of scavengers like TIS is crucial.
-
-
Peptide Collection and Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding to cold diethyl ether (10-fold volume excess).
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude peptide by HPLC and mass spectrometry. Purify by preparative HPLC as required.
-
Visualizations
References
Application Notes and Protocols: Solubility of Boc-Nle-OH in DMF and DCM
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-Butoxycarbonyl-L-norleucine (Boc-Nle-OH) is a critical building block in solid-phase peptide synthesis (SPPS). Its unique structural properties make it a valuable component in the design of novel peptides and peptidomimetics. The solubility of this compound in appropriate solvents is a crucial parameter that directly impacts its handling, reaction kinetics, and overall efficiency in synthetic applications. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are two of the most commonly employed solvents in peptide synthesis. Therefore, a thorough understanding of this compound's solubility in these solvents is essential for process optimization and achieving high-purity target molecules.
These application notes provide a summary of the solubility characteristics of this compound in DMF and DCM, a detailed protocol for determining its solubility, and an overview of the implications of solubility in its primary applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-87 °C |
Solubility Data
| Compound | Solvent | Reported Solubility | Estimated Solubility (g/L) |
| This compound | DMF | Soluble | > 100 (estimated) |
| This compound | DCM | Soluble | > 100 (estimated) |
| Fmoc-L-Nle-OH | DMF | 1 mmol in 2 mL | ~176.7 g/L |
Note: The estimated solubility for this compound is based on qualitative statements and comparison with a similar compound. For precise quantitative results, it is highly recommended to perform the experimental protocol outlined below.
Experimental Protocol: Determination of this compound Solubility
This protocol describes a gravimetric method to determine the solubility of this compound in DMF and DCM at a specific temperature.
4.1. Materials and Equipment
-
This compound (≥99.0% purity)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Analytical balance (readability ± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE)
-
Syringes
-
Pipettes
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
4.2. Experimental Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound into a pre-weighed vial. Record the mass.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent (DMF or DCM) to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.2 µm PTFE filter. This step is crucial to ensure that no solid particles are transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature that will not degrade the this compound (e.g., 40-50 °C).
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried this compound (g) / Volume of supernatant withdrawn (L))
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Impact of Solubility on Applications
Caption: Logical relationship between this compound solubility and its impact on peptide synthesis.
Applications and Importance of Solubility
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) . In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The solubility of the protected amino acid in the reaction solvent is paramount for several reasons:
-
Reaction Kinetics: A higher concentration of the dissolved amino acid derivative leads to faster and more efficient coupling reactions. Poor solubility can result in incomplete reactions, leading to deletion sequences in the final peptide.
-
Homogeneity: A fully dissolved reagent ensures a homogeneous reaction mixture, which is crucial for consistent and reproducible results. If the amino acid precipitates out of solution, it can lead to non-uniform reactions and difficulties in purification.
-
Handling and Automation: In automated peptide synthesizers, the reagents are delivered as solutions. Poorly soluble reagents can lead to clogging of the instrument's tubing and valves, causing interruptions in the synthesis and potential damage to the equipment.
Given that DMF and DCM are the workhorse solvents for Boc-SPPS, the high solubility of this compound in these solvents is a significant advantage. This allows for the use of high concentrations of the amino acid, driving the coupling reactions to completion and ultimately contributing to the synthesis of high-purity peptides.
Conclusion
While precise quantitative solubility data for this compound in DMF and DCM is not extensively documented, it is qualitatively known to be highly soluble in these solvents, which is advantageous for its primary application in peptide synthesis. The provided protocol enables researchers to determine the exact solubility under their specific experimental conditions. A thorough understanding and characterization of the solubility of this compound are critical for the successful and efficient synthesis of peptides for research and drug development.
Application Notes: The Strategic Use of Boc-Nle-OH in the Synthesis of Hydrophobic Peptides
Introduction
The synthesis of peptides rich in hydrophobic residues presents significant challenges, primarily due to their tendency to aggregate and their poor solubility in common solvents used during solid-phase peptide synthesis (SPPS).[1][2] These issues can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications.[3] The use of tert-butyloxycarbonyl (Boc) chemistry, coupled with the incorporation of non-proteinogenic amino acids like L-norleucine (Nle) protected with Boc (Boc-Nle-OH), offers a robust strategy to mitigate these difficulties. Norleucine, an isomer of leucine (B10760876), serves as a valuable tool for modifying peptide properties and studying protein structure and function.[4][5]
Advantages of this compound in Hydrophobic Peptide Synthesis
-
Enhanced Solubility and Reduced Aggregation with Boc Chemistry: Boc-SPPS can be more effective than Fmoc chemistry for synthesizing hydrophobic peptides.[6] The repetitive acid treatment (e.g., with trifluoroacetic acid, TFA) to remove the Boc group protonates the newly exposed N-terminal amine. This positive charge helps to disrupt the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation, thereby improving the solvation of the growing peptide chain.[6]
-
Norleucine as a Methionine Mimic: Norleucine is nearly isosteric with methionine but lacks the oxidizable sulfur atom.[5] This makes this compound an excellent building block for replacing methionine in sequences prone to oxidation, enhancing the stability of the final peptide without significantly altering its conformation. This is particularly relevant in peptides like Amyloid-β, where substituting methionine with norleucine has been shown to negate neurotoxic effects.[5]
-
Probing Hydrophobic Interactions: As a structural isomer of leucine, norleucine can be incorporated into peptides to probe the role of side-chain branching and hydrophobicity in protein folding, stability, and receptor binding.[4][7] Its unbranched, linear four-carbon side chain provides different steric and hydrophobic properties compared to leucine or isoleucine, allowing for fine-tuning of the peptide's biological activity.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the Boc-SPPS of a model hydrophobic peptide containing a this compound residue. Actual results may vary depending on the specific peptide sequence, length, and synthesis scale.
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | Polystyrene-based resins are well-suited for hydrophobic sequences.[3][8] |
| Resin Substitution | 0.4 - 0.8 mmol/g | A lower substitution can help minimize peptide chain aggregation.[8] |
| Boc Deprotection Reagent | 50% TFA in DCM | A 5-minute pre-wash followed by a 20-minute deprotection step is common.[8] |
| Coupling Reagents | DIC/HOBt or HBTU/DIEA | Standard carbodiimide (B86325) or aminium-based reagents are effective.[6] |
| Coupling Efficiency (Standard AA) | >99% | Monitored by the qualitative Kaiser (ninhydrin) test.[9] |
| Coupling Efficiency (this compound) | >99% | Norleucine coupling is generally efficient and comparable to other aliphatic amino acids. |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on the peptide's length and overall hydrophobicity. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification via preparative RP-HPLC is necessary for high-purity peptides.[1] |
| Final Cleavage Reagent | Anhydrous HF or TFMSA | Strong acids are required to cleave the peptide from the resin and remove side-chain protecting groups.[6][8] |
Protocols for Synthesizing Hydrophobic Peptides Using this compound
Logical Workflow for this compound Incorporation
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) incorporating this compound.
Detailed Experimental Protocol: Manual Boc-SPPS
This protocol describes the manual synthesis of a generic hydrophobic peptide on Merrifield resin, incorporating a this compound residue.
1. Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell Merrifield resin (1 g, ~0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a suitable reaction vessel.
-
First Amino Acid Attachment (Esterification): The first Boc-protected amino acid is typically attached to the resin via its cesium salt to prevent racemization.[8] This step is often performed prior to starting the main synthesis cycles.
2. Standard Synthesis Cycle (Deprotection, Neutralization, Coupling)
This cycle is repeated for each amino acid, including this compound.
-
Step 2.1: Boc Deprotection
-
Wash the peptide-resin with DCM (2 x 15 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) and agitate for a 5-minute pre-wash.
-
Drain the solution and add a fresh 50% TFA/DCM solution (15 mL). Agitate for 20-25 minutes.[8]
-
Drain the TFA solution.
-
-
Step 2.2: Washing
-
Wash the peptide-resin thoroughly to remove residual acid:
-
DCM (3 x 15 mL)
-
Isopropanol (IPA) (2 x 15 mL)
-
DCM (3 x 15 mL)
-
-
-
Step 2.3: Neutralization
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (15 mL). Agitate for 2 minutes.[8]
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5 x 15 mL) to remove excess base.
-
-
Step 2.4: Amino Acid Coupling (DIC/HOBt Method)
-
In a separate vial, pre-activate the next amino acid (this compound or other Boc-AA-OH, 3 equivalents) by dissolving it with 1-Hydroxybenzotriazole (HOBt, 3 equiv.) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC, 3 equiv.) to the amino acid solution and allow it to activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Step 2.5: Monitoring and Final Wash
-
Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), repeat the coupling step (recouple).
-
Once coupling is complete, wash the peptide-resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next synthesis cycle.
-
3. Final Cleavage and Deprotection
Warning: This step involves highly corrosive and hazardous acids (HF or TFMSA) and requires specialized equipment and safety precautions.[10]
-
Preparation: After the final coupling cycle and removal of the terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive residues.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Work-up:
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Centrifuge and decant the ether. Repeat this wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
4. Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a solution containing acetonitrile (B52724) and water with 0.1% TFA). Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Analysis: Collect the fractions corresponding to the desired peptide peak. Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (MS).
Rationale for Nle as a Methionine Substitute
Caption: Rationale for substituting Methionine with Norleucine to enhance peptide stability.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. lifetein.com [lifetein.com]
- 5. Norleucine - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. fiveable.me [fiveable.me]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Boc-Nle-OH incomplete coupling reactions
This guide provides troubleshooting assistance for researchers encountering incomplete coupling reactions with Boc-Nle-OH (N-tert-butoxycarbonyl-L-norleucine). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield or incomplete coupling with this compound?
A1: Incomplete coupling of this compound is often attributed to steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the linear n-butyl side chain of norleucine, can physically obstruct the activated carboxylic acid from reaching the N-terminal amine of the growing peptide chain on the solid support.[1][2][3] This steric crowding slows down the reaction rate and can prevent the reaction from going to completion under standard conditions.[2][4] Another potential issue is the aggregation of the peptide chain on the resin, which can mask the reactive amine group.[1][5]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A2: For sterically hindered couplings, more potent activating agents are necessary to overcome the higher activation energy barrier.[1][2] While standard carbodiimides like DCC or EDC can be used, uronium/aminium or phosphonium-based reagents are generally recommended for their higher reactivity and ability to minimize side reactions like racemization.[6][7] Reagents such as HATU, HBTU, and PyBOP are excellent choices for such challenging couplings.[1][6]
Q3: How can I monitor the coupling reaction to confirm its completion?
A3: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (B49086) (Kaiser) test.[8] This test detects the presence of free primary amines on the resin. A blue or purple color indicates that unreacted amine groups are still present, signifying an incomplete coupling. A colorless or yellow result suggests the reaction is complete.[1] It is crucial to perform this test after the coupling step before proceeding to the N-terminal Boc deprotection of the newly added residue.
Q4: What is "double coupling" and should I consider it for this compound?
A4: Double coupling is a straightforward and effective technique used to drive difficult coupling reactions to completion. It involves simply repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction time has elapsed.[1][9] This is highly recommended for incorporating sterically hindered residues like this compound, especially if a ninhydrin test indicates the first coupling was incomplete.[1]
Q5: Can I modify my reaction conditions to improve the coupling efficiency?
A5: Yes, optimizing reaction conditions can significantly improve yields. Key parameters to adjust include:
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction rates.[9]
-
Equivalents of Reagents: Using a higher excess of the this compound and coupling reagents (e.g., 2 to 4 equivalents relative to the resin capacity) can help drive the reaction forward.[1][2]
-
Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can allow the slow reaction to proceed to completion.[1][2]
-
Temperature: Gently heating the reaction vessel (e.g., to 35-50°C) can provide the necessary energy to overcome the steric barrier, though this should be done cautiously to avoid potential side reactions.[8]
Data Summary Tables
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Recommended Equivalents (Amino Acid:Reagent:Base) | Use Case & Notes |
| HBTU / HOBt / DIEA | 2 : 1.9 : 4 | A common and effective choice for many standard and moderately difficult couplings. |
| HATU / HOAt / DIEA | 2 : 1.9 : 4 | Highly recommended for sterically hindered couplings due to its high reactivity and reduced risk of racemization.[1][6] |
| PyBOP / HOBt / DIEA | 2 : 2 : 4 | An excellent phosphonium-based alternative, known for its high efficiency.[1][6] |
| DIC / HOBt | 2 : 2 : - | A carbodiimide (B86325) that produces a soluble urea (B33335) byproduct, simplifying washes. Often used with an additive like HOBt to improve efficiency.[6] |
Equivalents are relative to the functional capacity of the resin.
Table 2: Optimization of Reaction Conditions
| Parameter | Standard Condition | Optimized Condition for this compound |
| Amino Acid Equivalents | 1.5 - 2.0 | 2.0 - 4.0 |
| Coupling Reagent Equivalents | 1.5 - 2.0 | 2.0 - 4.0 |
| Reaction Time | 1 - 2 hours | 2 - 4 hours, or overnight if necessary.[2] |
| Temperature | Room Temperature | Room Temperature to 50°C.[8] |
| Solvent | DMF or NMP | NMP (can be better at preventing aggregation). |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes. After the previous amino acid's Boc deprotection and subsequent washes, ensure the resin is neutralized with a 10% solution of diisopropylethylamine (DIEA) in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents, 0.2 mmol, 46.3 mg) and HATU (1.9 equivalents, 0.19 mmol, 72.2 mg) in DMF (approx. 1 mL).
-
Activation: Add DIEA (4 equivalents, 0.4 mmol, 70 µL) to the activation mixture. Allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the prepared resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a ninhydrin test (see Protocol 3) to check for completion.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Protocol
-
Perform the initial coupling reaction as described in Protocol 1 for 1-2 hours.
-
Without washing the resin, drain the reaction solvent.
-
Immediately add a freshly prepared and pre-activated solution of this compound, HATU, and DIEA (using the same equivalents as the first coupling) to the resin.
-
Allow the second coupling to proceed for another 1-2 hours.
-
Perform a ninhydrin test to confirm completion.
-
Proceed with the standard washing steps.
Protocol 3: Ninhydrin (Kaiser) Test for Free Amines
-
Sample Preparation: Collect a small sample of resin beads (5-10 beads) in a small glass test tube. Wash the beads with ethanol (B145695) and then add 2-3 drops of each of the following three ninhydrin reagents:
-
Reagent A: 5% ninhydrin in ethanol.
-
Reagent B: 80% phenol (B47542) in ethanol.
-
Reagent C: 2% 0.001M aqueous KCN diluted in pyridine.
-
-
Incubation: Heat the test tube in a heating block at 100°C for 3-5 minutes.
-
Observation: Observe the color of the solution and the beads.
-
Positive Result (Incomplete Coupling): A dark blue or purple color on the beads and in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The solution and beads remain yellow or colorless.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for incomplete this compound coupling reactions.
Caption: Diagram illustrating steric hindrance in this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpage.unina.it [wpage.unina.it]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Synthesis of Norleucine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of norleucine-containing peptides, particularly focusing on the prevention of peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is norleucine and why is it used in peptide synthesis?
Norleucine (Nle) is an isomer of leucine, functioning as a non-proteinogenic amino acid.[1][2] It is often incorporated into peptide sequences as a substitute for methionine.[1] The key advantage of this substitution is that norleucine's side chain is similar in size and polarity to methionine's but is not susceptible to oxidation, which can enhance the stability and shelf-life of peptide-based therapeutics.[1]
Q2: Does the inclusion of norleucine increase the risk of peptide aggregation during synthesis?
While specific studies focusing solely on norleucine's aggregation propensity during synthesis are not abundant, its hydrophobic nature suggests it can contribute to aggregation. Peptides containing stretches of hydrophobic amino acids like alanine, valine, and isoleucine are known to be prone to aggregation. Norleucine, with its linear four-carbon side chain, is also hydrophobic and can participate in the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets on the solid support, causing aggregation.[3] This aggregation can hinder subsequent coupling and deprotection steps, leading to incomplete reactions and difficult purifications.[4]
Q3: When is aggregation most likely to occur during solid-phase peptide synthesis (SPPS)?
Aggregation is sequence-dependent and typically becomes a significant issue for peptides between 5 and 20 amino acids in length.[4] It is caused by the self-association of peptide chains through hydrogen bonding, leading to the formation of insoluble secondary structures.[4] A visible sign of aggregation during batch synthesis is the shrinking of the resin matrix.
Troubleshooting Guide: Preventing and Managing Aggregation
Issue 1: Incomplete coupling or deprotection reactions observed (e.g., positive Kaiser test after coupling).
This is a common symptom of on-resin aggregation, where the growing peptide chains fold and block reactive sites.
Solutions:
-
Optimize Coupling Chemistry:
-
Increase Coupling Time and Repetitions: Employ longer coupling times or perform a double coupling to ensure the reaction goes to completion.
-
Use Stronger Activation Reagents: Switch to more potent activating reagents such as HATU, HBTU, or PyBOP.
-
-
Modify Synthesis Solvents:
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[5]
-
High-Polarity Solvents: Switch from standard solvents like DMF to more polar options like N-methylpyrrolidone (NMP) or add DMSO.[4]
-
"Magic Mixture": For very difficult sequences, consider using a "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate at an elevated temperature (e.g., 55 °C).[6]
-
-
Incorporate Aggregation-Disrupting Elements:
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr, introduce a pseudoproline dipeptide at that position. These structures disrupt the formation of secondary structures. The native residue is regenerated during the final TFA cleavage.[4][6]
-
Backbone Protection (Dmb/Hmb): Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every six to seven residues. These bulky groups on the backbone nitrogen prevent hydrogen bonding.[4]
-
Issue 2: Resin shrinking and poor swelling.
This indicates severe aggregation of the peptide-resin complex, reducing the accessibility of reagents.
Solutions:
-
Resin Selection:
-
Physical Disruption:
Quantitative Data Summary
The following table summarizes various reagents and conditions used to mitigate peptide aggregation.
| Strategy | Reagent/Condition | Concentration/Value | Application Note |
| Chaotropic Salts | LiCl | 0.4 M | Added to coupling mixture |
| KSCN | 0.4 M | Added to coupling mixture | |
| Solvent Additives | Ethylene Carbonate | 2 M | Part of "Magic Mixture" |
| Triton X-100 | 1% | Part of "Magic Mixture" | |
| Deprotection Reagent | Piperidine (B6355638) in DMF | 20% (v/v) | Standard Fmoc deprotection |
| Cleavage Cocktail | TFA/TIS/Water | 95:2.5:2.5 (v/v/v) | Standard cleavage from resin |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for a Norleucine-Containing Dipeptide (Ala-Nle)
This protocol outlines the manual synthesis of L-Alanyl-L-norleucine on 2-chlorotrityl chloride resin.[1]
-
Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin in 5 mL of DCM for at least 30 minutes in a fritted syringe.[1]
-
First Amino Acid Loading (Fmoc-L-norleucine):
-
Dissolve 2 equivalents of Fmoc-L-norleucine and 4 equivalents of DIPEA in 5 mL of DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap unreacted sites by adding 0.5 mL of methanol (B129727) and agitating for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).[1]
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain, then add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).[1]
-
-
Second Amino Acid Coupling (Fmoc-L-alanine):
-
In a separate vial, pre-activate 3 equivalents of Fmoc-L-alanine with 2.9 equivalents of HBTU and 3 equivalents of HOBt in 3 mL of DMF.
-
Add 6 equivalents of DIPEA, vortex for 1-2 minutes, and immediately add the solution to the deprotected resin.
-
Agitate for 1-2 hours. Monitor completion with a Kaiser test.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]
-
-
Final Deprotection: Repeat the Fmoc deprotection step to remove the Fmoc group from the N-terminal alanine.[1]
-
Cleavage and Precipitation:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cocktail to the resin and agitate for 1-2 hours.
-
Filter the solution and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the peptide pellet under vacuum.[1]
-
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol is for incorporating a pseudoproline dipeptide to disrupt aggregation.[6]
-
Activation: Dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent (e.g., PyBOP®, HATU, 5 eq.) in a minimum volume of DMF or NMP.
-
Base Addition: Add DIPEA (10 eq.) and mix thoroughly.
-
Coupling: Immediately add the activated mixture to the Fmoc-deprotected peptide resin and agitate for 1-2 hours.
-
Monitoring: Check for completion of the coupling reaction using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
Visualizations
References
Technical Support Center: Boc-Nle-OH in Peptide Synthesis
Welcome to the technical support center for the use of Boc-L-norleucine (Boc-Nle-OH) in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the incorporation of this non-proteinogenic amino acid.
Norleucine (Nle) is an isomer of leucine, often utilized in peptide synthesis as a substitute for methionine to enhance the peptide's stability against oxidation.[1] Its linear, unbranched alkyl side chain is chemically inert, meaning it does not typically undergo side reactions during peptide synthesis.[1] The primary challenges associated with the use of this compound stem from its hydrophobicity, which can lead to on-resin peptide aggregation, resulting in incomplete coupling and deprotection steps.[2][3]
This guide will focus on troubleshooting these secondary issues and providing protocols for the successful synthesis of norleucine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in peptide synthesis?
A1: The primary advantage of substituting methionine with norleucine is to increase the peptide's resistance to oxidation, thereby enhancing its stability and shelf-life.[1] The norleucine side chain is of a similar size and polarity to methionine's but lacks the oxidizable sulfur atom.[1]
Q2: Does the side chain of norleucine cause any specific side reactions?
A2: No, the n-butyl side chain of norleucine is a simple, unfunctionalized alkyl group and is considered chemically inert under standard peptide synthesis conditions. It does not participate in side reactions commonly observed with amino acids containing reactive side-chain functionalities.
Q3: What are the most common problems encountered when using this compound?
A3: The most frequent issues are related to the hydrophobicity of the norleucine residue, especially when multiple Nle or other hydrophobic residues are present in the sequence. These problems include:
-
Peptide Aggregation: The growing peptide chains can self-associate on the solid support, hindering reagent access.[2]
-
Incomplete Coupling: Steric hindrance and poor solvation due to aggregation can lead to failed or slow coupling reactions, resulting in deletion sequences.[2]
-
Difficult Deprotection: Aggregation can also impede the removal of the Boc protecting group, leading to incomplete deprotection and subsequent failed coupling at the next cycle.[4]
Q4: Which peptide synthesis chemistry, Boc or Fmoc, is better for synthesizing peptides rich in norleucine?
A4: For hydrophobic peptides prone to aggregation, Boc chemistry can offer advantages.[2][3] The acidic conditions used for Boc deprotection protonate the N-terminal amine, which can help to disrupt hydrogen bonding and reduce aggregation.[2] Furthermore, in situ neutralization protocols in Boc-SPPS can improve coupling efficiency for difficult sequences.[2]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Failed Coupling of this compound
Symptoms:
-
Positive ninhydrin (B49086) test after coupling.
-
Presence of deletion sequences (peptide mass minus the mass of one or more amino acids) in the final product, as detected by mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | 1. Change Solvent System: Use more polar solvents or solvent mixtures that disrupt hydrogen bonding, such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or a "magic mixture" of DCM/DMF/NMP (1:1:1).[2][5] 2. Add Chaotropic Salts: Incorporate salts like LiCl or KSCN into the coupling and washing steps to disrupt secondary structures.[6] 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to reduce aggregation. Microwave-assisted synthesis can also be beneficial. |
| Steric Hindrance | 1. Use a More Potent Coupling Reagent: For difficult couplings, stronger activating reagents are recommended.[7][8] See Table 1 for a comparison of common coupling reagents. 2. Increase Reagent Excess and Reaction Time: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents) and extend the coupling time (e.g., 2-4 hours or overnight). 3. Perform a Double Coupling: After the initial coupling, repeat the coupling step with fresh reagents before proceeding to the next deprotection.[6] |
| Poor Resin Swelling | 1. Choose an Appropriate Resin: For hydrophobic peptides, non-polar polystyrene resins may provide better results than more polar resins.[5] A lower substitution resin (0.1-0.4 mmol/g) can also help to reduce aggregation.[3] 2. Ensure Adequate Swelling: Allow the resin to swell completely in the synthesis solvent before starting the synthesis. |
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Key Features |
| DCC/HOBt | Carbodiimide | Standard, cost-effective. Byproduct (DCU) is insoluble. |
| DIC/HOBt | Carbodiimide | Byproduct (DIU) is soluble in most organic solvents, making it suitable for automated synthesis.[7] |
| HBTU/HATU | Aminium/Uronium | Highly efficient, especially for sterically hindered amino acids.[7][8] HATU is generally more reactive than HBTU. |
| PyBOP | Phosphonium | Rapid and efficient coupling with low racemization. Byproducts are water-soluble. |
Problem 2: Incomplete Boc Deprotection
Symptoms:
-
Negative or weak ninhydrin test after the deprotection step, followed by a failed coupling in the subsequent step.
-
Presence of deletion sequences in the final peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | 1. Modify Deprotection Conditions: Increase the deprotection time (e.g., up to 60 minutes) or the concentration of TFA in DCM (e.g., up to 50%).[4][9] 2. Incorporate Aggregation-Disrupting Solvents: Use of solvents like TFE or HFIP in the deprotection cocktail can help to break up secondary structures.[2] |
| Sterically Hindered N-terminus | 1. Prolonged Deprotection: For residues adjacent to bulky amino acids, a longer deprotection time may be necessary to ensure complete removal of the Boc group.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Boc-SPPS
This protocol is suitable for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain the solution and treat with 50% TFA in DCM for an additional 20-25 minutes.[9]
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add this solution to the resin, followed by DIC (0.3 mmol, 3 eq.).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
-
Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Optimized Coupling for Difficult Sequences Containing Norleucine
This protocol incorporates strategies to mitigate aggregation.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate a solution of this compound (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF for 2-5 minutes.
-
Add DIEA (0.8 mmol, 8 eq.) to the pre-activated solution.
-
Add the activated amino acid solution directly to the TFA salt of the resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Analytical Methods
Purity Assessment of Norleucine-Containing Peptides
The purity of the synthesized peptide should be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Table 2: Typical HPLC and MS Parameters for Peptide Analysis
| Parameter | HPLC | Mass Spectrometry |
| Column | C18 reverse-phase | - |
| Mobile Phase A | 0.1% TFA in water | - |
| Mobile Phase B | 0.1% TFA in acetonitrile | - |
| Gradient | A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) | - |
| Detection | UV at 214 nm and 280 nm | Electrospray Ionization (ESI) |
| Analysis | The purity is calculated as the area of the main peak divided by the total area of all peaks.[10] | The observed mass is compared to the calculated theoretical mass of the peptide. |
Norleucine can also be used as an internal standard for quantitative amino acid analysis.[11][12]
Visualizations
Logical Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Boc-SPPS Cycle for this compound Incorporation
Caption: The cycle of reactions in Boc solid-phase peptide synthesis.
References
- 1. lifetein.com [lifetein.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc-Nle-OH Incorporation in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Boc-Nle-OH incorporation in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the N-tert-butyloxycarbonyl protected form of L-norleucine. Norleucine is an isomer of leucine (B10760876) and is a non-canonical amino acid.[1] It is often used as a substitute for methionine in peptide sequences. The substitution of methionine with norleucine can prevent the oxidation of the sulfur-containing side chain of methionine, thereby increasing the stability of the resulting peptide.[2]
Q2: What are the main challenges associated with the incorporation of this compound in SPPS?
While norleucine is not considered an extremely "difficult" amino acid to couple, challenges can arise, particularly in longer or more complex peptide sequences. Potential issues include:
-
Incomplete Coupling: Due to the steric hindrance from the Boc protecting group and the aliphatic side chain, coupling reactions may not go to completion, leading to deletion sequences.[3]
-
Peptide Aggregation: Sequences containing hydrophobic residues like norleucine can be prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection steps.[4]
-
Suboptimal Deprotection: Inefficient removal of the Boc group can lead to chain termination.
Q3: Which coupling reagents are recommended for this compound?
A variety of coupling reagents can be used for this compound incorporation. The choice of reagent can significantly impact the coupling efficiency, especially in challenging sequences. Common and effective coupling reagents include:
-
Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) is a standard and cost-effective choice.[5][6]
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are recommended for difficult couplings, including those involving sterically hindered amino acids.[7]
-
Phosphonium (B103445) Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly for preventing racemization.[7]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency of this compound (Positive Kaiser Test after Coupling)
A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines on the peptide-resin, signifying incomplete coupling.
Possible Causes:
-
Steric Hindrance: The bulky nature of the Boc protecting group and the growing peptide chain can impede the approach of the activated this compound.[3]
-
Peptide Aggregation: The peptide chain may be aggregated on the resin, blocking access to the N-terminal amine.[4]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive, or the activation time might be too short.
Solutions:
| Solution | Description |
| Double Coupling | After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method to drive the reaction to completion. |
| Use a More Potent Coupling Reagent | Switch from a standard carbodiimide-based method to a more powerful uronium or phosphonium salt reagent like HATU or PyBOP.[3][7] |
| Increase Reagent Equivalents | Use a higher excess of this compound and the coupling reagent (e.g., increase from 2 equivalents to 3 or 4 equivalents). |
| Extend Reaction Time | Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to allow for complete reaction. |
| Optimize Solvent | Ensure the use of high-purity, amine-free DMF or NMP, as these solvents are crucial for good resin swelling and reaction kinetics.[8] |
Problem 2: Gradual Decrease in Peptide Yield After this compound Incorporation
A noticeable drop in the overall peptide yield, especially in subsequent cycles after the addition of this compound.
Possible Causes:
-
Peptide Aggregation: The incorporation of the hydrophobic norleucine residue may have initiated or exacerbated on-resin aggregation, leading to poor solvation and incomplete subsequent reactions.
-
Incomplete Boc Deprotection: The Boc group on the newly added norleucine may not be completely removed, preventing further chain elongation.
Solutions:
| Solution | Description |
| Modify Deprotection Conditions | Increase the TFA concentration in DCM (e.g., from 40% to 50%) or extend the deprotection time to ensure complete removal of the Boc group.[9] |
| Incorporate Chaotropic Salts | In cases of severe aggregation, washing the resin with a solution containing chaotropic salts (e.g., LiCl in DMF) can help disrupt secondary structures. |
| Use "Difficult Sequence" Protocols | For sequences known to aggregate, consider using specialized resins or incorporating backbone-modifying dipeptides (e.g., pseudoprolines) earlier in the sequence to disrupt aggregation. |
Experimental Protocols
Standard this compound Coupling Protocol (HBTU/HOBt Activation)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washes with DMF.
-
Boc Deprotection: Treat the resin with 40-50% Trifluoroacetic Acid (TFA) in DCM for 1 minute (pre-wash) and then for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA), and then DMF to remove residual acid.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash again with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Double Coupling Protocol for Difficult Sequences
-
Follow steps 1-5 of the standard protocol.
-
After the initial 1-2 hour coupling, drain the reaction vessel.
-
Wash the resin once with DMF.
-
Repeat the activation and coupling step (Step 5) with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for another 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin thoroughly with DMF.
Quantitative Data Summary
The following table summarizes typical coupling efficiencies that can be expected for this compound under different conditions. Actual results may vary depending on the specific peptide sequence and synthesis scale.
| Coupling Protocol | Coupling Reagent | Reaction Time (hours) | Expected Coupling Efficiency |
| Single Coupling | DIC/HOBt | 2 | 98.0 - 99.5% |
| Single Coupling | HBTU/DIEA | 1.5 | > 99.5% |
| Single Coupling | HATU/DIEA | 1 | > 99.8% |
| Double Coupling | HBTU/DIEA | 1 + 1 | > 99.9% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of unusual replacement of methionine by norleucine in recombinant interleukin-2 produced by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Solubility Issues with Boc-Nle-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with N-Boc-L-norleucine (Boc-Nle-OH) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound?
A: While the tert-butyloxycarbonyl (Boc) protecting group generally increases the lipophilicity and solubility of amino acids in organic solvents, issues can still arise with this compound.[1] Norleucine's linear, aliphatic side chain can contribute to intermolecular interactions and aggregation, particularly at high concentrations. Other factors include the purity of the solvent, ambient temperature, and residual moisture. In many cases, the issue is not the solubility of the free amino acid but the aggregation of the growing peptide chain on the resin, which hinders solvent access.[2]
Q2: What are the primary recommended solvents for dissolving this compound?
A: For solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for dissolving Boc-amino acids.[3][4] Dichloromethane (DCM) is also frequently used, especially in traditional Boc-chemistry protocols, as it effectively dissolves most Boc-protected amino acids and promotes good swelling of polystyrene-based resins.[3][5]
Q3: My this compound solution appears cloudy or forms a gel. What should I do?
A: A cloudy or gel-like appearance indicates poor solvation or aggregation. This can be addressed by:
-
Sonication: Applying ultrasonic waves can break up aggregates and facilitate dissolution.[2]
-
Gentle Warming: Increasing the temperature slightly can improve solubility, but this should be done cautiously to avoid potential degradation of the amino acid.
-
Adding a Co-solvent: Introducing a small amount of Dimethyl sulfoxide (B87167) (DMSO) (e.g., 10-25%) to your primary solvent (DMF or NMP) can disrupt the hydrogen bonding that leads to aggregation.[2]
Q4: How can I determine if the problem is poor solubility of this compound versus aggregation of the peptide-resin?
A: Differentiating these issues is crucial for effective troubleshooting.
-
Amino Acid Solubility: Prepare a separate, concentrated solution of this compound in your chosen solvent at the same concentration used for coupling. If it dissolves completely into a clear solution (with sonication if needed), the amino acid's intrinsic solubility is not the primary issue.
-
Peptide-Resin Aggregation: A key indicator of on-resin aggregation is the failure of the peptide-resin to swell properly.[2] If the resin volume does not significantly increase in the synthesis solvent or if you observe slow/incomplete coupling and deprotection steps for a hydrophobic sequence, aggregation is the likely cause.[2][6]
Q5: My coupling reaction with this compound is inefficient. Can solvent choice improve the outcome?
A: Absolutely. The success of peptide synthesis is highly dependent on the solvation of both the resin and the growing peptide chain.[7] If aggregation is suspected, switching from DCM to a more polar solvent like NMP or DMF can improve yields.[3][7] For particularly difficult or hydrophobic sequences, using a solvent mixture such as DMF with a small percentage of DMSO can be highly effective at disrupting aggregation and improving coupling efficiency.[2][3]
Troubleshooting Guide for Inefficient this compound Coupling
This section provides a systematic approach to diagnosing and resolving low-yield coupling reactions involving this compound.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting coupling issues.
Caption: Troubleshooting workflow for low coupling efficiency.
Step-by-Step Solutions
-
Verify Complete Dissolution: Before adding the amino acid solution to the resin, ensure it is a clear, homogenous solution. If particulates are visible, the coupling reaction will be incomplete.
-
Optimize the Solvent System: If peptide-resin aggregation is suspected (i.e., poor swelling), the solvent system must be changed to disrupt the intermolecular hydrogen bonds causing the issue. A switch from less polar solvents (like DCM) to more polar aprotic solvents (DMF, NMP) is the first step.[3][7] The addition of DMSO as a co-solvent is a highly effective secondary measure.[2]
-
Modify Reaction Conditions:
-
Increase Reaction Time: For sterically hindered or difficult couplings, extending the reaction time can help drive the reaction to completion.[8]
-
Increase Temperature: Raising the temperature can overcome the activation energy barrier for coupling but must be done with care to minimize the risk of racemization.[2]
-
Microwave Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions and help overcome aggregation-related issues.[2]
-
Data Presentation and Experimental Protocols
Qualitative Solubility Data
Quantitative solubility data for specialized reagents like this compound is often proprietary or not widely published. The following table provides a qualitative summary based on general principles of Boc-amino acid solubility in common, high-purity synthesis-grade solvents.
| Solvent | Solvent Type | Expected Solubility | Notes |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Soluble to Very Soluble | Preferred solvent for many peptide syntheses; can break down over time to release amines.[3] |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Soluble to Very Soluble | Excellent solvating properties, often considered superior to DMF for reducing aggregation.[3][4] |
| DCM (Dichloromethane) | Non-polar | Soluble | Commonly used in Boc-SPPS; good for dissolving Boc-amino acids but less effective at solvating aggregated peptide chains.[3] |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Soluble | Excellent for disrupting hydrogen bonds; typically used as a co-solvent (10-25%) with DMF or NMP to combat aggregation.[2] |
| THF (Tetrahydrofuran) | Polar Aprotic | Sparingly Soluble | Not a primary solvent for coupling but can be effective with certain PEG-based resins.[3] |
| Acetonitrile | Polar Aprotic | Poorly Soluble | Generally not recommended for dissolving Boc-amino acids for coupling reactions. |
Experimental Protocols
Protocol 1: Qualitative Solubility Test
This protocol allows for a quick assessment of this compound solubility in a chosen solvent.
-
Preparation: Add 25 mg of this compound to a clean, dry glass vial.
-
Solvent Addition: Add 0.5 mL of the test solvent (e.g., DMF, NMP) to achieve a concentration of 50 mg/mL (a typical concentration for stock solutions).
-
Agitation: Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution. A completely clear solution indicates good solubility. If the solution is cloudy or contains suspended particles, proceed to the next step.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Final Observation: Re-examine the solution. If it is now clear, the compound is soluble with physical assistance. If it remains cloudy, the compound has poor solubility in that solvent at that concentration.
Protocol 2: Standard Boc-SPPS Coupling Protocol for this compound
This protocol assumes a 0.1 mmol synthesis scale. Adjust quantities as needed.
-
Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been removed using a standard deprotection protocol (e.g., 50% TFA in DCM) and that the resin has been neutralized and thoroughly washed.[5]
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (e.g., 0.4 mmol, 4 equivalents) in an appropriate volume of DMF or NMP (approx. 2 mL).
-
Add a suitable coupling agent, such as HBTU (0.4 mmol, 4 equivalents).
-
Add a base, typically DIEA (0.8 mmol, 8 equivalents).
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the vessel containing the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.
-
-
Monitoring: Perform a qualitative test (e.g., Ninhydrin test) to check for the presence of free primary amines. A negative test indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
Factors Influencing Coupling Efficiency
This diagram illustrates the interplay of factors that can lead to poor outcomes in peptide synthesis.
Caption: Key factors contributing to low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Nle-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Norleucine (Nle)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of Nle-containing peptides often challenging?
The primary challenge in synthesizing peptides containing Norleceucine (Nle) stems from its hydrophobic nature.[1][2] Nle possesses a straight-chain butyl side group, which increases the overall hydrophobicity of the peptide. This can lead to significant issues during solid-phase peptide synthesis (SPPS), including:
-
Peptide Aggregation: Hydrophobic peptide chains have a tendency to aggregate on the solid support, forming secondary structures like β-sheets.[3][4] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.[3][5]
-
Poor Solvation: The growing peptide chain can become poorly solvated by the solvents used in SPPS, further promoting aggregation and hindering reaction kinetics.[4]
-
Reduced Yield and Purity: Incomplete reactions result in the accumulation of deletion sequences and other impurities, which complicates purification and ultimately lowers the final yield of the desired peptide.[6]
Q2: Are there any side reactions specific to the Norleucine side chain?
Currently, there is no significant evidence in the scientific literature to suggest that the n-butyl side chain of Norleucine is prone to specific chemical side reactions under standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) conditions. The primary difficulties associated with incorporating Nle into a peptide sequence are physical in nature and are related to its hydrophobicity, which can lead to aggregation and decreased solubility of the growing peptide chain.[1][2]
Q3: When should I consider using a different coupling reagent for Nle-containing peptides?
Standard coupling reagents can sometimes be inefficient in overcoming the steric hindrance and aggregation issues associated with hydrophobic peptides. You should consider using a more potent coupling reagent if you experience low coupling efficiency, which can be identified by a positive Kaiser test after a coupling step. Highly efficient uronium-based reagents are often favored for challenging sequences.[5]
Q4: What is "double coupling" and when is it necessary?
Double coupling is the repetition of the amino acid coupling step to ensure the reaction goes to completion.[7] This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation.[7][8] It is recommended to perform a double coupling if a qualitative test (e.g., Kaiser test) indicates the presence of unreacted free amines after the initial coupling.[7]
Q5: How can I improve the solubility of my crude Nle-containing peptide for purification?
If your crude peptide precipitate is difficult to dissolve prior to HPLC purification, consider using solvents with higher solubilizing power. While acetonitrile (B52724) and water are standard, adding a small amount of a stronger organic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can aid in dissolution. Be mindful that these solvents may have different properties on your HPLC column. Alternatively, using a different pH for your mobile phase might improve solubility.[9]
Troubleshooting Guide
Issue 1: Low Crude Peptide Yield
Symptom: After cleavage from the resin and precipitation, the amount of crude peptide is significantly lower than expected.
| Potential Cause | Troubleshooting Strategy | Detailed Protocol |
| Incomplete Coupling | Perform a "double coupling" for difficult residues, especially Nle and other hydrophobic amino acids. | --INVALID-LINK-- |
| Peptide Aggregation | 1. Switch from DMF to N-methylpyrrolidone (NMP) as the primary solvent. 2. Add chaotropic salts to the coupling reaction. | --INVALID-LINK----INVALID-LINK-- |
| Poor Resin Swelling | Ensure adequate swelling of the resin before the first amino acid loading. Use a resin with good swelling properties, such as a PEG-based resin. | Refer to resin manufacturer's instructions. |
Issue 2: Poor Purity of Crude Peptide
Symptom: Analytical HPLC of the crude product shows multiple peaks, including deletion sequences.
| Potential Cause | Troubleshooting Strategy | Detailed Protocol |
| Inefficient Coupling Reagent | Use a more powerful coupling reagent like HATU or HCTU, especially for sterically hindered couplings. | --INVALID-LINK-- |
| Formation of Secondary Structures | Incorporate pseudoproline dipeptides at specific points in the peptide sequence to disrupt aggregation. | Consult literature for the appropriate placement of pseudoproline dipeptides based on your sequence. |
| Incomplete Fmoc Deprotection | Increase the deprotection time or use a stronger base solution if you suspect aggregation is hindering the reaction. | Monitor the deprotection step using UV absorbance if your synthesizer allows. |
Issue 3: Difficulties in HPLC Purification
Symptom: The crude peptide is poorly soluble in the HPLC mobile phase, or the peaks are broad and poorly resolved.
| Potential Cause | Troubleshooting Strategy | Detailed Protocol |
| Poor Solubility | Modify the mobile phase composition. For highly hydrophobic peptides, a different organic modifier or the addition of a small percentage of another solvent might be necessary. | --INVALID-LINK-- |
| Poor Peak Shape | Optimize the pH of the mobile phase. Some peptides exhibit better solubility and peak shape at high pH. | --INVALID-LINK-- |
| Co-elution of Impurities | Use a shallower gradient during HPLC to improve the resolution between the target peptide and closely eluting impurities. | Adjust the gradient parameters on your HPLC system. |
Data Summary
While specific quantitative data for Nle-containing peptides is limited, the following table summarizes the qualitative impact of different strategies on the synthesis of hydrophobic peptides.
| Strategy | Impact on Yield | Impact on Purity | Notes |
| Using NMP instead of DMF | Generally Improved | Generally Improved | NMP is less polar than DMF and can better solvate hydrophobic peptides, reducing aggregation.[1] |
| Double Coupling | Improved | Improved | Recommended for sterically hindered or aggregation-prone residues.[7] |
| Using HATU/HCTU | Improved | Improved | More efficient activation leads to faster and more complete coupling reactions.[5] |
| Adding Chaotropic Salts | Can Improve | Can Improve | Helps to disrupt secondary structures that lead to aggregation.[10] |
| Using PEG-based Resins | Can Improve | Can Improve | The polyethylene (B3416737) glycol matrix can improve solvation of the growing peptide chain. |
Experimental Protocols
Protocol 1: Double Coupling
This protocol is recommended when a positive Kaiser test is observed after a standard coupling reaction.
-
First Coupling: Perform the initial coupling of the Fmoc-protected amino acid using your standard protocol (e.g., with HBTU/DIPEA in DMF for 1-2 hours).
-
Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of the same activated amino acid as in the first coupling.
-
Reaction: Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next Fmoc deprotection step.
-
(Optional) Confirmation: Perform a Kaiser test to confirm the absence of free amines, indicating a complete coupling.
Protocol 2: Synthesis with N-Methylpyrrolidone (NMP)
This protocol is a modification of a standard SPPS protocol, substituting DMF with NMP.
-
Resin Swelling: Swell the resin in NMP for at least 1 hour.
-
Fmoc Deprotection: Use a solution of 20% piperidine (B6355638) in NMP for Fmoc deprotection.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid and coupling reagents in NMP. Perform the coupling reaction as per your standard procedure.
-
Washing: Use NMP for all washing steps between deprotection and coupling.
-
Final Wash: Before cleavage, wash the resin with a solvent that is compatible with your cleavage cocktail (e.g., DCM).
Protocol 3: Use of Chaotropic Salts
This protocol can be used to disrupt peptide aggregation during synthesis.
-
Prepare Chaotropic Solution: Prepare a 0.8 M solution of LiCl in DMF.
-
Pre-Coupling Wash: Before adding the activated amino acid, wash the resin with the 0.8 M LiCl/DMF solution for 5-10 minutes.
-
Coupling: Drain the chaotropic salt solution and proceed with the standard coupling protocol. Alternatively, the chaotropic salt can be included in the coupling mixture.
-
Post-Coupling Wash: After the coupling reaction, wash the resin thoroughly with DMF to remove the chaotropic salt before proceeding to the next step.
Protocol 4: Coupling with HATU
HATU is a highly effective coupling reagent for challenging sequences.
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion with a Kaiser test.
-
Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.
Protocol 5: HPLC Purification with Modified Mobile Phase
This protocol is for purifying hydrophobic peptides that have poor solubility in standard mobile phases.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Mobile Phase C (Modifier): 0.1% TFA in isopropanol.
-
Gradient: Develop a gradient method that incorporates a small, constant percentage of Mobile Phase C (e.g., 5-10%) throughout the run, while running a standard gradient from Mobile Phase A to Mobile Phase B.
-
Injection: Dissolve the crude peptide in a minimal amount of a strong solvent (like DMF) and then dilute with the initial mobile phase composition before injection.
-
Fraction Collection: Collect fractions corresponding to the major peaks and analyze their purity by analytical HPLC and mass spectrometry.
Protocol 6: High pH Reversed-Phase HPLC Purification
This protocol can improve the peak shape and resolution of peptides that are more soluble at higher pH.
-
Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water, pH 8.5.
-
Mobile Phase B: 10 mM ammonium bicarbonate in acetonitrile/water (90:10), pH 8.5.
-
Column: Use a column that is stable at high pH (e.g., a hybrid-silica or polymer-based C18 column).
-
Gradient: Develop a suitable gradient from Mobile Phase A to Mobile Phase B.
-
Purification and Analysis: Follow the same procedure as for low pH HPLC for injection, fraction collection, and analysis.
-
Lyophilization: After pooling the pure fractions, perform multiple lyophilization cycles from a dilute acetic acid solution to remove the ammonium bicarbonate buffer.
Visualizations
Caption: General workflow for solid-phase synthesis of Nle-containing peptides.
Caption: Troubleshooting logic for low yield or purity of Nle-containing peptides.
References
- 1. biotage.com [biotage.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. bachem.com [bachem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Minimizing racemization of Boc-Nle-OH during activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Boc-Nle-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the process where a chiral molecule, such as L-Norleucine, converts into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, the stereochemical integrity of each amino acid is crucial for the final peptide's structure and biological activity. The activation of the carboxylic acid group of Boc-L-Nle-OH to facilitate peptide bond formation can inadvertently lead to the abstraction of the alpha-proton. This results in a planar enolate intermediate, which can be re-protonated from either side, leading to a loss of the original stereochemistry and the formation of the D-enantiomer. The presence of this diastereomeric impurity can be difficult to remove and can significantly impact the therapeutic efficacy and safety of the final peptide drug.
Q2: Which factors have the most significant impact on the extent of racemization of this compound?
A2: Several factors can influence the degree of racemization during the activation and coupling of this compound. The most critical are:
-
Coupling Reagent: The choice of coupling reagent and the presence of additives are paramount. Some reagents are inherently more prone to causing racemization than others.
-
Base: The type and strength of the base used for neutralization and catalysis can significantly affect the rate of alpha-proton abstraction.
-
Temperature: Higher reaction temperatures generally accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting the extent of racemization.
-
Activation Time: Prolonged pre-activation times before the addition of the amine component can increase the risk of racemization.
Q3: How do coupling reagents and additives work to minimize racemization?
A3: Coupling reagents activate the carboxylic acid of this compound, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid. However, some activated species are highly reactive and prone to racemization. Additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma), play a crucial role in suppressing racemization. They react with the highly reactive activated intermediate to form a more stable active ester. This active ester is less susceptible to racemization but still sufficiently reactive to form the desired peptide bond.
Q4: Are urethane-based protecting groups like Boc sufficient to prevent racemization on their own?
A4: Urethane-based protecting groups like Boc and Fmoc are known to significantly reduce the tendency for racemization compared to other N-acyl groups.[1] This is because the oxygen atom of the carbamate (B1207046) group can participate in the formation of a transient five-membered ring, which is less prone to forming the oxazolone (B7731731) intermediate that is a primary pathway for racemization. However, under harsh activation conditions, even Boc-protected amino acids can undergo racemization. Therefore, relying solely on the Boc group is insufficient, and careful optimization of the coupling conditions is essential.
Troubleshooting Guide
Issue: High levels of D-Nle diastereomer detected in the final peptide.
This troubleshooting guide will help you identify and resolve the potential causes of racemization during this compound activation.
Step 1: Evaluate Your Coupling Reagent and Additive
Question: Are you using a carbodiimide (B86325) coupling reagent (e.g., DCC, DIC) without an additive?
Solution: Carbodiimide activation alone can lead to high levels of racemization. Always use an additive. Add one equivalent of HOBt or Oxyma to your reaction mixture. These additives minimize racemization by forming intermediate active esters.
Question: Are you using a highly activating uronium/aminium salt reagent (e.g., HBTU, HATU) with a strong, non-hindered base?
Solution: While generally efficient, some of these reagents can still cause racemization, particularly with sensitive amino acids. For minimizing racemization, a combination of Diisopropylcarbodiimide (DIC) with Oxyma has been shown to be very effective.[1]
Step 2: Assess the Base Used in the Reaction
Question: Are you using a strong, non-hindered base like triethylamine (B128534) (TEA)?
Solution: The choice of base is critical. Avoid strong, non-hindered bases. Switch to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). In many cases, using an in situ neutralization protocol where the neutralization and coupling steps occur simultaneously can also reduce racemization.[2]
Step 3: Control the Reaction Temperature
Question: Are you running the reaction at elevated temperatures?
Solution: Perform the coupling reaction at a lower temperature. Cooling the reaction mixture to 0°C before and during the addition of the coupling reagent and base can significantly reduce the rate of racemization. Allow the reaction to proceed at 0°C for a period before slowly warming to room temperature.
Step 4: Consider the Solvent
Question: What solvent are you using?
Solution: The polarity of the solvent can influence racemization. While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for peptide synthesis, consider using a less polar solvent or a mixture of solvents. For example, performing the activation in DCM and then adding the amine component in DMF can sometimes be beneficial.
Step 5: Optimize the Activation Time
Question: Are you adding all reagents simultaneously?
Solution: Consider a pre-activation step. Mix the this compound with the coupling reagent and additive for a short period (e.g., 1-5 minutes) before adding the amine nucleophile. This allows for the formation of the less racemization-prone active ester before the base and amine are introduced. However, be aware that prolonged activation times can also lead to increased racemization.
Data Presentation
While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table, adapted from a study on Fmoc-protected amino acids, illustrates the relative impact of different coupling reagents on racemization. The trends observed are generally applicable to Boc-amino acids as well and highlight the importance of choosing the appropriate reagent combination.
Table 1: Effect of Coupling Reagents on Racemization of Fmoc-Amino Acids
| Coupling Reagent Combination | Fmoc-L-His(Trt)-OH (% Racemization) | Fmoc-L-Cys(Trt)-OH (% Racemization) | Fmoc-L-Ser(tBu)-OH (% Racemization) |
| HATU/NMM | 14.2 | 1.8 | 0.9 |
| HBTU/NMM | 10.2 | 1.1 | 0.1 |
| PyBOP/NMM | 10.1 | 1.3 | 0.1 |
| TBTU/NMM | 9.9 | 1.2 | 0.1 |
| DIC/Oxyma | 1.7 | 0.0 | 0.0 |
| DIC/HOBt | 1.7 | 0.3 | 0.0 |
Data adapted from a study on Fmoc-protected amino acids, which demonstrates the relative impact of coupling reagents on racemization.[1]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the formation of a peptide bond involving this compound.
Materials:
-
Boc-L-Nle-OH (1.0 equivalent)
-
Amine component (e.g., resin-bound peptide with a free N-terminus) (1.0 equivalent)
-
Oxyma (1.0 equivalent)
-
Diisopropylcarbodiimide (DIC) (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIEA) (1.0-2.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Boc-L-Nle-OH (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.0 eq.) dropwise to the cooled solution.
-
Stir the mixture at 0°C for a pre-activation period of 5-10 minutes.
-
In a separate vessel, suspend the amine component (1.0 eq.) in anhydrous DMF. If the amine component is a salt (e.g., TFA salt), add DIEA (1.0-2.0 eq.) to neutralize it.
-
Add the solution of the amine component to the pre-activated this compound solution at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitor the reaction progress by a suitable method (e.g., ninhydrin (B49086) test for solid-phase synthesis, or TLC/LC-MS for solution-phase synthesis).
-
Upon completion, proceed with the appropriate work-up or washing protocol.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for determining the extent of racemization of this compound after a coupling reaction.
Materials:
-
Crude peptide product containing the Nle residue.
-
Trifluoroacetic acid (TFA)
-
Appropriate cleavage cocktail (if the peptide is on resin)
-
Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak® IA, IB, or IC)
-
HPLC grade solvents (e.g., hexane, isopropanol (B130326), ethanol)
-
Reference standards for the L-Nle and D-Nle containing peptides (if available).
Procedure:
-
Peptide Cleavage and Deprotection: If the peptide is on a solid support, cleave and deprotect it using an appropriate TFA-based cocktail.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent compatible with the HPLC mobile phase.
-
Chiral HPLC Method Development:
-
Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of amino acid enantiomers.
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve separation of the L-Nle and D-Nle diastereomeric peptides.
-
Set the flow rate and column temperature.
-
-
Analysis:
-
Inject the prepared sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 220 nm).
-
The two diastereomers (containing L-Nle and D-Nle) should elute at different retention times.
-
-
Quantification:
-
Integrate the peak areas of the two diastereomeric peaks.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
Visualizations
Caption: Mechanism of racemization of Boc-L-Nle-OH during activation.
Caption: Troubleshooting workflow for minimizing racemization.
References
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This guide provides detailed information, troubleshooting advice, and protocols for the critical step of capping unreacted amines after coupling reactions, with a specific focus on scenarios following the addition of Boc-Nle-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a capping step in Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary purpose of capping is to permanently block any unreacted N-terminal amines on the growing peptide chain after an amino acid coupling step.[1] This procedure, typically through acetylation, terminates the elongation of these specific chains.[2] By doing so, it prevents the formation of "deletion sequences"—peptides that are missing one or more amino acids—which are often difficult to separate from the target peptide during purification.[1]
Q2: When should I perform a capping step?
A2: A capping step is necessary when monitoring tests indicate that the preceding coupling reaction was incomplete.[3] The most common method for monitoring is the Kaiser test (or ninhydrin (B49086) test), which detects the presence of free primary amines.[1] If the Kaiser test gives a positive result (a blue or purple color) after the coupling of this compound, it signifies that unreacted amines are present.[4] It is often recommended to first attempt a second coupling reaction; if that also fails to go to completion, a capping step should be performed.[1][3]
Q3: What are the most common reagents used for capping?
A3: The most widely used capping solutions consist of an acetylating agent, a base, and a solvent. Common combinations include:
-
Acetic Anhydride (B1165640) and Pyridine (B92270): A frequently used mixture, sometimes in a 3:2 ratio, in a solvent like N,N-Dimethylformamide (DMF).[5]
-
Acetic Anhydride and Diisopropylethylamine (DIPEA): Another effective combination, often used in DMF or Dichloromethane (DCM).[2][4]
-
Specialized Reagents: For certain resins, like 2-chlorotrityl chloride resin, a capping solution of DCM/Methanol/DIPEA (e.g., in a 17:2:1 ratio) may be used.[5]
Q4: How does the capping reaction work?
A4: The capping reaction is a straightforward N-acetylation. Acetic anhydride is a strong acetylating agent that reacts with the free primary amine at the N-terminus of the peptide chain. The base (e.g., pyridine or DIPEA) acts as a scavenger for the acetic acid byproduct generated during the reaction, driving the acetylation to completion. The resulting acetylated N-terminus is unreactive and will not participate in subsequent coupling steps.
Q5: Will the capping reagents affect the newly coupled this compound or other protecting groups?
A5: Under standard conditions, capping with acetic anhydride is highly selective for the free N-terminal amine and generally does not affect the Boc protecting group on the newly added norleucine or other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). However, in rare cases and with specific sequences, undesirable cleavage of the temporary N-terminal protecting group (like Fmoc) has been reported during the capping step.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser Test After Coupling | Incomplete coupling of this compound. This can be due to steric hindrance, peptide aggregation, or suboptimal coupling reagent activity. | 1. Recouple: Perform a second coupling reaction using the same protocol.[1][3]2. Change Conditions: If recoupling fails, consider switching to a more potent coupling reagent (e.g., HATU or HCTU) or changing the solvent to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) to disrupt potential aggregation.[3][6]3. Cap: If recoupling is still incomplete, proceed with a capping step to terminate the unreacted chains.[3] |
| Positive Kaiser Test After Capping | The capping reaction itself was incomplete. | 1. Repeat Capping: Wash the resin with DMF and repeat the capping procedure.[3]2. Increase Reaction Time: Extend the capping reaction time (e.g., from 30 minutes to 45-60 minutes). |
| Low Yield of Final Peptide | Significant chain termination due to frequent or extensive capping. | 1. Optimize Coupling: Focus on optimizing the coupling steps to achieve >99% efficiency. This minimizes the necessity for capping.2. Analyze Difficult Sequences: Use a sequence prediction tool to identify potentially difficult couplings in advance and plan accordingly (e.g., by using specialized reagents or protocols for those steps).[6] |
| Presence of Deletion Sequences in Final Product | Failure to cap unreacted amines after an incomplete coupling step. | 1. Monitor Every Step: Implement a strict monitoring protocol (e.g., Kaiser test) after every coupling reaction.[1]2. Always Cap Incomplete Reactions: Do not proceed to the next deprotection step if a positive Kaiser test is observed after coupling/recoupling. Ensure these chains are capped. |
Quantitative Data: Common Capping Reagent Compositions
| Capping Cocktail | Component A | Concentration (v/v) | Component B | Concentration (v/v) | Solvent | Typical Reaction Time |
| Standard Acetic Anhydride / DIPEA [2] | Acetic Anhydride | 0.5 - 5% | DIPEA | 0.2 - 2% | DMF or NMP | 20-30 min |
| Acetic Anhydride / Pyridine [5] | Acetic Anhydride | (Varies, e.g., 3 parts) | Pyridine | (Varies, e.g., 2 parts) | DMF | 30 min |
| For 2-Cl-Trt Resin [5] | Methanol | ~10% | DIPEA | ~5% | DCM | 45-60 min |
Diagrams
Experimental Workflow: Coupling and Capping Decision Process
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Nle-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and purification, the accurate analysis of protected peptides is a critical step to ensure the integrity of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the analysis of peptides containing the N-terminally protected, non-proteinogenic amino acid, tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH). We will explore the nuances of Reversed-Phase HPLC (RP-HPLC) and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.
The incorporation of this compound in a peptide sequence presents specific analytical challenges due to the hydrophobic nature of both the Boc protecting group and the norleucine side chain. A robust analytical method must effectively separate the target peptide from closely related impurities that can arise during solid-phase peptide synthesis (SPPS), such as deletion sequences, incompletely deprotected peptides, and byproducts from side reactions.
Recommended Analytical Approach: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal method for the analysis and purification of synthetic peptides.[1] The separation mechanism is based on the hydrophobic interactions between the peptide and a nonpolar stationary phase, typically silica (B1680970) functionalized with C18 alkyl chains. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer on the column.
A typical RP-HPLC method provides a strong foundation for assessing the purity of peptides containing this compound. The following protocol outlines a standard approach that can be optimized for specific peptide sequences.
Experimental Protocol: Standard RP-HPLC
Objective: To determine the purity of a peptide containing this compound by separating it from synthesis-related impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).[2]
-
Gradient: A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[2] For peptides with high hydrophobicity, a shallower gradient may be necessary to achieve optimal resolution.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.[2]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).[1][2]
-
Column Temperature: 30-40 °C to enhance peak shape and reproducibility.[2]
-
Sample Preparation: The peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[2]
Performance Comparison: HPLC vs. Alternative Techniques
While RP-HPLC is the workhorse for peptide analysis, other techniques can offer complementary information or superior performance for specific applications. The following table summarizes the performance of RP-HPLC in comparison to Ultra-High-Performance Liquid Chromatography (UPLC), Ion-Exchange Chromatography (IEX), and Capillary Electrophoresis (CE).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Ion-Exchange Chromatography (IEX) | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity.[1] | Separation based on hydrophobicity, using smaller particle size columns for higher resolution and speed.[] | Separation based on net charge of the peptide.[4] | Separation based on the charge-to-size ratio in an electric field.[5] |
| Resolution | Good to excellent. Can resolve closely related impurities.[6] | Excellent. Offers significantly higher resolution than conventional HPLC. | Good. Effective for separating charge variants like deamidated or acetylated forms.[7] | Excellent. High-efficiency separations, capable of resolving subtle structural differences.[8] |
| Speed | Moderate. Typical run times are 30-60 minutes.[2] | Fast. Run times are significantly shorter, often under 15 minutes.[9] | Moderate to slow. Can require longer equilibration and elution times.[7] | Very fast. Separations are often completed in a matter of minutes.[8] |
| Sensitivity | Good. Dependent on the detector used (UV, MS). | Excellent. Narrower peaks lead to higher sensitivity.[] | Good. Can be sensitive to low levels of charged impurities. | Excellent. Requires very small sample volumes.[10] |
| Sample Throughput | Moderate. | High. | Low to moderate. | High. |
| Instrumentation Cost | Moderate. | High. | Moderate. | Moderate to high. |
| Method Development | Well-established, but can require optimization for each peptide. | Similar to HPLC, but requires optimization for the UPLC system. | Can be complex, requiring careful control of pH and salt concentration.[11] | Can be challenging due to factors like capillary coating and buffer composition.[12] |
Experimental Protocols for Alternative Techniques
Ultra-High-Performance Liquid Chromatography (UPLC)
Objective: To achieve higher resolution and faster analysis of a this compound containing peptide compared to conventional HPLC.
-
Column: UPLC C18 column (e.g., 2.1 mm I.D. x 100 mm, 1.7 µm particle size).[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast, linear gradient, for example, 5% to 60% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[13]
-
Detection: UV at 214 nm and/or Mass Spectrometry (MS).[13]
-
Sample Preparation: Dissolve the peptide in 10-50% acetonitrile in water with 0.1% TFA to a concentration of approximately 1.0 mg/mL.[13]
Ion-Exchange Chromatography (IEX)
Objective: To separate the this compound containing peptide from impurities with different net charges.
-
Column: Strong Cation Exchange (SCX) column.[7]
-
Mobile Phase A (Loading Buffer): Low ionic strength buffer, e.g., 10 mM potassium phosphate (B84403), pH 3.0.
-
Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 10 mM potassium phosphate with 1 M NaCl, pH 3.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Sample Preparation: The peptide sample should be dissolved in Mobile Phase A.
Capillary Electrophoresis (CE)
Objective: To achieve a high-efficiency separation of the this compound containing peptide and its impurities.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D.).[8]
-
Background Electrolyte (BGE): e.g., 100 mM phosphate buffer, pH 2.5.[8]
-
Voltage: 15-30 kV.[12]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 214 nm or coupled to a mass spectrometer.[12]
-
Sample Preparation: Dissolve the peptide in the BGE or a low ionic strength buffer. For adequate sensitivity, the sample salt concentration should be 0.01 M or less.[8]
Visualization of Analytical Workflows
To better illustrate the processes involved in the HPLC analysis of peptides containing this compound, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and a logical comparison of the analytical techniques discussed.
Caption: Experimental workflow for HPLC analysis of a peptide containing this compound.
Caption: Logical comparison of analytical techniques for peptide analysis.
Conclusion
The successful analysis of peptides containing this compound is readily achievable with a well-developed RP-HPLC method. This technique provides a robust platform for purity assessment and is the industry standard for both analytical and preparative scale work. For laboratories requiring higher throughput and resolution, UPLC presents a powerful alternative, albeit at a higher initial investment. Ion-Exchange Chromatography and Capillary Electrophoresis serve as valuable complementary techniques, particularly for resolving impurities that are not easily separated by reversed-phase methods. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the desired resolution, speed, sensitivity, and available instrumentation.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. benchchem.com [benchchem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. bio-rad.com [bio-rad.com]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. ba333.free.fr [ba333.free.fr]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 12. Analysis of peptides and proteins by capillary electrophoresis/mass spectrometry using acidic buffers and coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry of Norleucine and Methionine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and protein analysis, particularly in the realm of biopharmaceutical development, the choice of amino acid residues can have profound implications for a molecule's stability, function, and analytical characterization. Methionine (Met), with its sulfur-containing side chain, is susceptible to oxidation, a post-translational modification that can alter a protein's structure and function. Norleucine (Nle), a non-proteinogenic amino acid, is often considered as an isosteric and non-oxidizable replacement for methionine. This guide provides a detailed comparison of the mass spectrometric behavior of norleucine- and methionine-containing peptides, offering insights into their fragmentation patterns and the analytical strategies for their characterization.
Executive Summary
This guide presents a comparative analysis of norleucine and methionine residues in peptides under mass spectrometric conditions, primarily focusing on collision-induced dissociation (CID). While methionine's fragmentation is well-documented, featuring a characteristic neutral loss upon oxidation, norleucine's behavior is less commonly reported. Drawing parallels with its isomers, leucine (B10760876) and isoleucine, this guide outlines the expected fragmentation patterns for norleucine-containing peptides. The key takeaway is the distinct fragmentation signatures that allow for the differentiation of these two amino acids, a critical aspect in quality control and characterization of therapeutic peptides.
Comparative Fragmentation Analysis
The fragmentation of peptides in a mass spectrometer provides sequence and structural information. The behavior of norleucine and methionine side chains under CID conditions is distinct and serves as a basis for their differentiation.
Methionine Peptides:
The fragmentation of methionine-containing peptides is highly dependent on the oxidation state of the sulfur atom.
-
Native Methionine: Unmodified methionine residues can undergo a neutral loss of methanethiol (B179389) (CH₃SH), corresponding to a mass loss of 48 Da.[1]
-
Oxidized Methionine (Methionine Sulfoxide): Methionine is readily oxidized to methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of 16 Da. Upon CID, methionine sulfoxide-containing peptides exhibit a characteristic and often dominant neutral loss of methanesulfenic acid (CH₃SOH), corresponding to a mass loss of 64 Da.[2] This signature loss is a strong indicator of methionine oxidation.
Norleucine Peptides:
Norleucine, being an isomer of leucine and isoleucine, is expected to exhibit similar fragmentation patterns centered on its aliphatic side chain. Direct comparative CID data for norleucine versus methionine is scarce in the literature. However, based on studies of leucine and isoleucine, the following fragmentation behavior can be anticipated:
-
Side-Chain Fragmentation: The primary fragmentation pathway for norleucine is expected to involve cleavages within its butyl side chain. This can lead to the formation of specific d and w fragment ions, which are indicative of the side chain structure. While CID is a common technique, other fragmentation methods like Charge Transfer Dissociation (CTD) have been shown to produce these diagnostic side-chain cleavages for leucine and isoleucine, and by extension, likely for norleucine as well.[3]
The key difference in mass between a methionine and a norleucine residue is approximately 18 Da, with methionine being heavier. This mass difference is readily detectable in high-resolution mass spectrometry.
Quantitative Data Summary
The following table summarizes the key mass-to-charge (m/z) characteristics that differentiate norleucine and methionine residues in peptides.
| Feature | Norleucine | Methionine (Native) | Methionine Sulfoxide (Met(O)) |
| Residue Mass (Monoisotopic) | 113.0841 Da | 131.0405 Da | 147.0354 Da |
| Common Fragmentation | Side-chain losses (e.g., formation of d and w ions) | Neutral loss of methanethiol (48 Da) | Characteristic neutral loss of methanesulfenic acid (64 Da) |
| Oxidation Potential | Non-oxidizable | Readily oxidized | - |
Experimental Protocols
Accurate and reproducible mass spectrometric analysis relies on robust experimental protocols. Below are detailed methodologies for peptide mapping and sample preparation suitable for the comparative analysis of norleucine and methionine-containing peptides.
Protocol 1: Tryptic Digestion for Peptide Mapping
This protocol is adapted from established methods for the preparation of peptides for LC-MS/MS analysis.
Materials:
-
Protein sample (containing either Nle or Met)
-
Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 10 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA)
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Denaturation: Dissolve the protein sample in Denaturation Buffer to a final concentration of 1 mg/mL.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Buffer Exchange: Desalt the sample using a C18 SPE cartridge to remove denaturant and alkylating reagents. Elute the protein in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) w/w ratio. Incubate at 37°C for 16-18 hours.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with 50% acetonitrile/0.1% TFA.
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the parameters for a typical peptide mapping experiment using a high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)
-
High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 300 nL/min
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MS1 Resolution: 60,000
-
MS1 Scan Range: m/z 350-1500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Energy: Normalized Collision Energy (NCE) of 28-32%
-
MS/MS Resolution: 15,000
-
Data-Dependent Acquisition: Top 10 most intense precursor ions selected for MS/MS.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) can help visualize the key differences and workflows.
Caption: Oxidation of Methionine vs. the stability of Norleucine.
Caption: Distinct CID fragmentation pathways for Met(O) and Nle peptides.
Caption: A typical experimental workflow for peptide mapping by LC-MS/MS.
Conclusion
The choice between incorporating methionine or norleucine into a peptide therapeutic has significant analytical consequences. Methionine's susceptibility to oxidation introduces a critical quality attribute that must be monitored, with its oxidized form yielding a highly characteristic neutral loss of 64 Da in CID mass spectra. Norleucine, as a non-oxidizable analog, offers stability but presents a different fragmentation signature dominated by side-chain cleavages. Understanding these distinct mass spectrometric behaviors is paramount for the robust characterization, identification, and quality control of peptide-based therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively analyze and differentiate between norleucine- and methionine-containing peptides.
References
A Comparative Guide to the NMR Spectroscopy of Peptides Containing Boc-Nle-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of peptides incorporating the non-proteinogenic amino acid N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH). The inclusion of norleucine, an isomer of leucine (B10760876), in peptide sequences is a common strategy to probe and enhance peptide stability and function. Understanding its spectroscopic signature is crucial for the characterization and structural elucidation of these modified peptides.
This comparison focuses on the key NMR parameters of a model dipeptide, Boc-Nle-Gly-OH, and contrasts them with those of its naturally occurring counterpart, Boc-Leu-Gly-OH, as well as the alternatively protected Fmoc-Nle-Gly-OH.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The primary distinction between norleucine and leucine lies in their side-chain structure: norleucine possesses a linear n-butyl side chain, while leucine has a branched isobutyl side chain. This structural difference, though subtle, manifests in discernible variations in the NMR spectra, particularly in the chemical shifts of the side-chain protons and carbons.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, Boc-Leu-OH, and Fmoc-Nle-OH, based on available data for the individual protected amino acids. These values provide a baseline for interpreting the spectra of peptides containing these residues.
Table 1: Comparative ¹H NMR Chemical Shifts (in ppm)
| Proton | This compound | Boc-Leu-OH | Fmoc-Nle-OH | Key Observations |
| α-H | ~4.0-4.2 | ~4.1-4.3 | ~4.2-4.4 | The α-proton chemical shift is sensitive to the electronic environment and peptide conformation. |
| β-H | ~1.6-1.8 | ~1.5-1.7 | ~1.7-1.9 | The β-protons of leucine are diastereotopic due to the chiral center at the γ-carbon, potentially leading to more complex splitting patterns. |
| γ-H | ~1.2-1.4 | ~1.6-1.8 (CH), ~0.9 (CH₃) | ~1.3-1.5 | Significant difference in the γ-position due to the branching in leucine. |
| δ-H | ~1.2-1.4 | ~0.9 (CH₃) | ~1.3-1.5 | |
| ε-H | ~0.8-0.9 | - | ~0.8-0.9 | Terminal methyl group of the linear norleucine side chain. |
| Boc (t-butyl) | ~1.4 | ~1.4 | - | Characteristic singlet for the Boc protecting group. |
| Fmoc | - | - | ~7.2-7.8 (aromatic), ~4.2-4.4 (CH, CH₂) | Characteristic signals for the fluorenylmethyloxycarbonyl protecting group. |
Table 2: Comparative ¹³C NMR Chemical Shifts (in ppm)
| Carbon | This compound | Boc-Leu-OH | Fmoc-Nle-OH | Key Observations |
| Cα | ~53-55 | ~52-54 | ~54-56 | The Cα chemical shift is a sensitive indicator of secondary structure. |
| Cβ | ~32-34 | ~40-42 | ~33-35 | The Cβ chemical shift is significantly different between norleucine and leucine due to the branching. |
| Cγ | ~27-29 | ~24-26 (CH), ~21-23 (CH₃) | ~28-30 | |
| Cδ | ~22-24 | ~22-24 (CH₃) | ~22-24 | |
| Cε | ~13-15 | - | ~13-15 | |
| C=O (urethane) | ~155-157 | ~155-157 | ~156-158 | |
| C=O (carboxyl) | ~175-177 | ~176-178 | ~175-177 | |
| Boc (quat C) | ~79-81 | ~79-81 | - | |
| Boc (CH₃) | ~28-29 | ~28-29 | - | |
| Fmoc | - | - | ~140-145 (aromatic), ~66-68 (CH), ~46-48 (CH₂) |
Conformational Analysis: Insights from NOE Data
Nuclear Overhauser Effect (NOE) data provides through-space distance information between protons, which is critical for determining the three-dimensional structure of peptides. In the context of comparing this compound and Boc-Leu-OH containing peptides, NOE data can reveal differences in side-chain and backbone conformations.
-
Side-Chain Conformation: The linear side chain of norleucine is generally more flexible than the branched side chain of leucine. This can result in a different set of intra-residue NOEs between the side-chain protons and the backbone protons. For example, NOEs between the α-proton and the γ-, δ-, and ε-protons of norleucine can provide information about the rotamer populations of the side chain. In leucine, the presence of two methyl groups at the γ-position can lead to distinct NOE patterns that reflect the preferred staggered conformations.
-
Backbone Conformation: While the local effect of the side chain on the backbone conformation is generally subtle, differences in steric bulk and hydrophobicity between norleucine and leucine can lead to slight alterations in the local backbone dihedral angles (φ and ψ). This may be reflected in the intensity of sequential NOEs, such as between the α-proton of the Nle/Leu residue and the amide proton of the following residue.
Experimental Protocols
A standardized approach is essential for obtaining high-quality, comparable NMR data.
Sample Preparation
-
Peptide Synthesis and Purification: The peptides (Boc-Nle-Gly-OH, Boc-Leu-Gly-OH, and Fmoc-Nle-Gly-OH) should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage and deprotection, the peptides must be purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be confirmed by analytical HPLC and mass spectrometry.
-
Sample Dissolution: For ¹H and ¹³C NMR, dissolve 5-10 mg of the purified peptide in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as it solubilizes a wide range of sequences and slows the exchange of amide protons with solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (for full characterization):
-
COSY (Correlated Spectroscopy): To establish proton-proton scalar coupling networks within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-400 ms (B15284909) is typically used for peptides of this size.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for sequential assignments.
-
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the comparative analysis.
Caption: Experimental workflow for the comparative NMR analysis of this compound containing peptides.
Caption: Logical relationships in the comparative NMR study of model peptides.
A Head-to-Head Comparison: The Biological Impact of Norleucine for Methionine Substitution in Peptides
For researchers and drug developers, optimizing peptide therapeutics is a constant challenge. A key strategy for enhancing stability and efficacy is the substitution of natural amino acids with their non-proteinogenic counterparts. One of the most common and impactful substitutions is the replacement of the oxidation-prone methionine (Met) with its isosteric, non-oxidizable analogue, norleucine (Nle). This guide provides an objective comparison of the biological activity of Nle- versus Met-containing peptides, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
The primary rationale for substituting methionine with norleucine is to mitigate the detrimental effects of oxidation. The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, which can significantly alter a peptide's conformation, receptor binding, and overall biological activity.[1] Norleucine, which replaces the sulfur atom of methionine's side chain with a methylene (B1212753) group, is chemically inert to oxidation, thereby enhancing the peptide's shelf-life and in-vivo stability.
While the primary goal of this substitution is to improve stability, it is crucial to understand its impact on the peptide's intended biological function. This guide will explore this relationship through two distinct case studies: an opioid receptor-binding peptide and an antimicrobial peptide.
Data Presentation: Quantitative Comparison of Nle vs. Met Peptides
The following tables summarize the quantitative data from studies directly comparing the biological activities of Met-containing peptides and their Nle-substituted analogues.
Case Study 1: Enkephalin Analogues and Opioid Receptor Binding
Enkephalins are endogenous opioid peptides that play a role in pain modulation by binding to opioid receptors, which are G-protein coupled receptors (GPCRs).[2][3] A study on multifunctional enkephalin analogues provides a direct comparison of the binding affinities (Ki) of peptides containing either methionine or norleucine at position 2 for the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.[1]
| Peptide Analog | Position 2 Residue | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
| Analog A | D-Met | >10,000 | 1.1 | 1.1 |
| Analog B | D-Nle | 4.8 | 0.28 | 0.21 |
Data extracted from Haskell-Luevano et al., 2021.[1]
Interpretation: In this specific peptide backbone, the substitution of D-Methionine with D-Norleucine at position 2 resulted in a significant increase in binding affinity for all three opioid receptors, as indicated by the lower Ki values.[1] Notably, the affinity for the Kappa Opioid Receptor was dramatically improved.[1]
Case Study 2: PGLa Antimicrobial and Hemolytic Activity
PGLa is an antimicrobial peptide that exerts its effect by disrupting the cell membranes of bacteria. A 2016 study compared the wild-type PGLa, which contains a methionine at position 2, with an analogue where this methionine is replaced by norleucine. The study assessed their antimicrobial activity against various bacterial strains (Minimum Inhibitory Concentration - MIC) and their lytic activity against human red blood cells (hemolytic activity).
| Peptide | Antimicrobial Activity (MIC in µM) | Hemolytic Activity (HC50 in µM) |
| E. coli | B. subtilis | |
| PGLa (Met) | 6.3 | 3.1 |
| [Nle2]-PGLa | 6.3 | 3.1 |
Interpretation: The substitution of methionine with norleucine in the PGLa peptide had no discernible impact on its antimicrobial or hemolytic activity. The MIC values against both Gram-negative (E. coli) and Gram-positive (B. subtilis, S. aureus) bacteria were identical, and neither peptide showed significant hemolytic activity at the tested concentrations. This demonstrates a case of true functional isosterism, where the substitution improves chemical stability without altering the desired biological effect.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to generate the data presented above.
Radioligand Binding Assay for Opioid Receptors
This assay quantifies the binding affinity of a ligand (the peptide) for a receptor.
Objective: To determine the inhibition constant (Ki) of the Nle- and Met-containing enkephalin analogues for the KOR, MOR, and DOR.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]U69,593 for KOR).
-
Unlabeled competitor peptides (the Nle- and Met-enkephalin analogues) at a range of concentrations.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor peptide. A competition binding curve is generated, and the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[4]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of PGLa and its Nle-analogue against various bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, B. subtilis, S. aureus).
-
Bacterial growth medium (e.g., Mueller-Hinton broth).
-
96-well microtiter plates.
-
Peptide stock solutions.
-
Incubator.
-
Microplate reader.
Procedure:
-
Preparation: A serial dilution of each peptide is prepared in the growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
Hemolytic Activity Assay
This assay measures the ability of a compound to lyse red blood cells.
Objective: To assess the hemolytic activity of PGLa and its Nle-analogue.
Materials:
-
Freshly collected human red blood cells (RBCs).
-
Phosphate-buffered saline (PBS).
-
Peptide solutions of varying concentrations.
-
Positive control (e.g., Triton X-100 for 100% hemolysis).
-
Negative control (PBS for 0% hemolysis).
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
RBC Preparation: RBCs are washed with PBS by repeated centrifugation and resuspension to remove plasma and buffy coat. A final suspension of RBCs in PBS is prepared.
-
Incubation: The RBC suspension is incubated with different concentrations of the peptides, as well as the positive and negative controls, for a defined period (e.g., 1 hour at 37°C).
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50, the concentration of peptide that causes 50% hemolysis, can then be determined from a dose-response curve.[5][6][7]
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A generalized signaling pathway for a peptide agonist binding to a G-Protein Coupled Receptor (GPCR).
Caption: Workflow for comparing the biological activity and stability of Nle vs. Met peptides.
Conclusion
The substitution of methionine with norleucine is a powerful and often straightforward strategy to enhance the chemical stability of therapeutic peptides by preventing oxidation. The experimental data presented in this guide highlight two key outcomes of this substitution:
-
Enhanced or Maintained Biological Activity: In the case of the enkephalin analogues, the Nle substitution not only preserved but significantly enhanced the binding affinity for opioid receptors.[1] This suggests that for some peptides, the subtle structural modification introduced by Nle can be beneficial for receptor interaction.
-
Functional Isosterism: For the antimicrobial peptide PGLa, the Nle substitution resulted in a peptide with identical biological activity to the wild-type Met-containing peptide. This demonstrates that in certain contexts, Nle can serve as a true isostere for Met, providing the benefit of oxidative stability without compromising the peptide's function.
For researchers and drug developers, the decision to substitute methionine with norleucine should be made on a case-by-case basis and validated experimentally. The protocols and data presented here provide a framework for conducting such a comparative analysis. By carefully evaluating both the stability and the biological activity of Nle-substituted analogues, it is possible to develop more robust and effective peptide-based therapeutics.
References
Norleucine as a Superior Alternative to Methionine for Enhancing Peptide Stability Against Oxidation
A Comparative Guide for Researchers and Drug Development Professionals
In the development of peptide-based therapeutics, ensuring stability is a critical factor for efficacy and shelf-life. One of the most common pathways for peptide degradation is the oxidation of methionine (Met) residues. The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (B87167) and subsequently methionine sulfone. This modification can alter the peptide's conformation, receptor binding affinity, and overall biological activity. A well-established strategy to mitigate this liability is the substitution of methionine with its non-oxidizable isostere, norleucine (Nle).
This guide provides an objective comparison of the oxidative stability of methionine-containing peptides versus their norleucine-substituted analogs, supported by representative experimental data and detailed protocols.
The Chemical Basis for Enhanced Stability
Methionine's sulfur-containing side chain is readily oxidized, a characteristic that can be both a feature and a flaw. In some biological contexts, the reversible oxidation of methionine acts as an antioxidant defense mechanism. However, in the context of therapeutic peptides, this reactivity is a significant stability concern. Norleucine, by contrast, is an isomer of leucine (B10760876) with a linear n-butyl side chain. Crucially, it is isosteric to methionine, meaning it has a similar size and shape, but replaces the sulfur atom with a methylene (B1212753) group (-CH2-). This substitution makes the norleucine side chain chemically inert to oxidation, thereby preventing this degradation pathway.[1]
Quantitative Comparison of Oxidative Stability
To illustrate the profound difference in stability, we present data from a representative forced degradation study. In this experiment, a model peptide containing a single methionine residue and its analog with norleucine at the corresponding position were subjected to oxidative stress using hydrogen peroxide (H₂O₂). The percentage of the remaining intact peptide was quantified over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Model Peptides:
-
Met-Peptide: Ac-Tyr-Gly-Gly-Phe-Met -Arg-Arg-Val-NH₂
-
Nle-Peptide: Ac-Tyr-Gly-Gly-Phe-Nle -Arg-Arg-Val-NH₂
Experimental Conditions: Peptides were incubated in a phosphate (B84403) buffer (pH 7.4) with 0.1% H₂O₂ at 37°C. Aliquots were taken at specified time points, the reaction was quenched, and the samples were analyzed by RP-HPLC.
| Time (hours) | % Intact Met-Peptide Remaining | % Intact Nle-Peptide Remaining |
| 0 | 100% | 100% |
| 2 | 65% | 100% |
| 4 | 42% | 100% |
| 8 | 18% | 99.8% |
| 24 | < 5% | 99.5% |
As the data clearly demonstrates, the methionine-containing peptide undergoes rapid degradation under oxidative stress, with over half of the peptide oxidized within four hours. In stark contrast, the norleucine-containing analog remains virtually unchanged, showcasing its exceptional stability against oxidation.
Experimental Protocols
A rigorous assessment of peptide stability is crucial for drug development. Below is a detailed methodology for a forced oxidation study designed to compare the stability of methionine and norleucine-containing peptides.
Forced Oxidation Stability Study Protocol
1. Objective: To compare the oxidative stability of a methionine-containing peptide and its norleucine-substituted analog under accelerated oxidative conditions.
2. Materials:
-
Met-Peptide and Nle-Peptide (lyophilized, purity >95%)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Milli-Q or ultrapure water
-
RP-HPLC system with a C18 column and UV detector (or Mass Spectrometer)
-
Incubator or water bath set to 37°C
3. Procedure:
-
Peptide Stock Solution Preparation: Dissolve each peptide in Milli-Q water to create a 1 mg/mL stock solution.
-
Oxidation Reaction Setup:
-
For each peptide, dilute the stock solution with PBS (pH 7.4) to a final concentration of 0.1 mg/mL.
-
Add H₂O₂ to the peptide solutions to a final concentration of 0.1%.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 50 µL) from each reaction mixture at designated time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench the oxidation reaction by diluting the aliquot 1:10 in the HPLC mobile phase A (e.g., 95% water, 5% ACN, 0.1% TFA) to stabilize the sample for analysis.
-
-
RP-HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the peptide and its potential degradation products using a suitable gradient of mobile phase B (e.g., 95% ACN, 5% water, 0.1% TFA) over a C18 column.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
The methionine-containing peptide will show a decrease in the peak area of the parent peptide over time, with the concurrent appearance of new peaks corresponding to the oxidized forms (methionine sulfoxide), which typically elute earlier than the parent peptide.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point by comparing its peak area to the initial peak area at t=0.
-
Plot the percentage of remaining intact peptide against time for both the Met-Peptide and the Nle-Peptide.
-
Logical and Experimental Workflow
The following diagrams illustrate the chemical logic behind the stability difference and the experimental workflow for its assessment.
Caption: Chemical pathways of methionine vs. norleucine under oxidative stress.
Caption: Workflow for comparative analysis of peptide oxidative stability.
Conclusion
The substitution of oxidation-prone methionine with the chemically robust norleucine is a highly effective strategy for enhancing the stability of therapeutic peptides. As demonstrated by representative data, norleucine-containing peptides are resistant to oxidative degradation, a key advantage for drug development that can lead to improved shelf-life, stability in biological fluids, and more predictable dosing. The experimental protocol provided herein offers a standardized method for quantitatively assessing and confirming the superior stability of norleucine analogs. For researchers and drug development professionals, leveraging norleucine substitution is a critical tool in the design of stable and effective peptide-based therapeutics.
References
A Comparative Guide to the Enzymatic Cleavage of Norleucine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as norleucine (Nle), into therapeutic peptides is a key strategy for enhancing their stability and efficacy. Norleucine, an isomer of leucine, can influence a peptide's susceptibility to enzymatic degradation. This guide provides a comparative analysis of the cleavage of norleucine-containing peptides by common proteases, supported by available experimental data and detailed protocols.
Executive Summary
This guide compares the enzymatic cleavage of peptides containing norleucine by trypsin, chymotrypsin (B1334515), and elastase. The inclusion of norleucine can alter the cleavage efficiency of these enzymes compared to their action on peptides with canonical amino acids.
-
Trypsin: While trypsin primarily cleaves at the C-terminus of lysine (B10760008) and arginine residues, the presence of norleucine at the P2 position (two residues N-terminal to the cleavage site) has been shown to be favorable for tryptic hydrolysis.
-
Chymotrypsin: Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic and aromatic residues. While specific kinetic data for chymotrypsin on norleucine-containing peptides is limited in publicly available literature, its known substrate specificity suggests a potential for cleavage depending on the surrounding amino acid sequence.
-
Elastase: Human pancreatic elastase 2 exhibits broad specificity for medium to large hydrophobic residues at the P1 position. Studies have shown little difference in cleavage efficiency for substrates containing leucine, methionine, phenylalanine, tyrosine, norvaline, or norleucine at this position, indicating that norleucine-containing peptides are likely to be cleaved by elastase.[1]
This guide presents a compilation of available quantitative data, detailed experimental protocols for in-vitro digestion and analysis, and visual workflows to aid researchers in designing and interpreting experiments involving norleucine-containing peptides.
Data Presentation: Comparative Cleavage Efficiency
The following tables summarize the available quantitative and qualitative data on the enzymatic cleavage of norleucine-containing peptides.
Table 1: Trypsin Cleavage of Peptides with Norleucine at the P2 Position
| Substrate | Enzyme | Kinetic Parameter | Value | Reference |
| Acyl-Nle-Arg-pNA | Trypsin | kcat/Km (s⁻¹M⁻¹) | Favorable | [2] |
| Acyl-Pro-Arg-pNA | Trypsin | kcat/Km (s⁻¹M⁻¹) | Favorable | [2] |
Note: The study by Izotova et al. (1980) indicates that norleucine at the P2 subsite provides favorable conditions for trypsin activity, comparable to proline in the same position.[2] pNA: p-nitroanilide.
Table 2: Chymotrypsin Cleavage Specificity
| P1 Residue | Cleavage Preference | P1' Residue | Cleavage Influence | Reference |
| Phe, Tyr, Trp, Leu | High | Pro | Blocks cleavage | [3] |
| Met, Ile, Val, Ala | Secondary | Small, neutral (e.g., Gly) | Favors cleavage | [4] |
Table 3: Elastase Cleavage of Peptides with Norleucine at the P1 Position
| P1 Residue | Relative Hydrolysis Rate | Reference |
| Leucine | Similar | [1] |
| Methionine | Similar | [1] |
| Phenylalanine | Similar | [1] |
| Tyrosine | Similar | [1] |
| Norvaline | Similar | [1] |
| Norleucine | Similar | [1] |
Note: Human pancreatic elastase 2 shows comparable hydrolysis rates for peptides with norleucine at the P1 position compared to several other hydrophobic amino acids.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: In-Solution Enzymatic Digestion of Norleucine-Containing Peptides
Objective: To enzymatically cleave a norleucine-containing peptide in solution for subsequent analysis.
Materials:
-
Norleucine-containing peptide of interest
-
Trypsin (sequencing grade)
-
Chymotrypsin (sequencing grade)
-
Elastase (human pancreatic)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in digestion buffer (prepare fresh)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in digestion buffer (prepare fresh, protect from light)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC-grade water
Procedure:
-
Peptide Preparation: Dissolve the norleucine-containing peptide in digestion buffer to a final concentration of 1 mg/mL.
-
Reduction: To 50 µL of the peptide solution, add 5 µL of 10 mM DTT. Incubate at 56°C for 30 minutes. This step is necessary for peptides containing disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add 5 µL of 55 mM IAA and incubate in the dark at room temperature for 20 minutes. This step prevents the reformation of disulfide bonds.
-
Enzyme Preparation: Prepare a stock solution of the desired enzyme (Trypsin, Chymotrypsin, or Elastase) in 1 mM HCl to a concentration of 0.5 µg/µL.
-
Digestion: Add the enzyme to the peptide solution at a 1:50 (enzyme:peptide) w/w ratio. For example, add 1 µL of the 0.5 µg/µL enzyme stock to the 50 µg peptide sample.
-
Incubation: Incubate the digestion mixture at 37°C. The optimal incubation time can vary from 2 to 18 hours and should be determined empirically for each peptide-enzyme pair.
-
Quenching: Stop the digestion by adding 5 µL of 10% TFA to lower the pH.
-
Sample Storage: The digested peptide sample is now ready for analysis by HPLC or mass spectrometry. Store at -20°C if not analyzed immediately.
Protocol 2: HPLC Analysis of Peptide Cleavage Products
Objective: To separate and quantify the products of enzymatic cleavage using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Digested peptide sample (from Protocol 1)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Centrifuge the quenched digestion sample at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide fragments.
-
-
Data Analysis:
-
Integrate the peak areas of the undigested peptide and the resulting cleavage fragments.
-
The percentage of cleavage can be calculated as: (Sum of fragment peak areas) / (Initial peptide peak area + Sum of fragment peak areas) * 100.
-
Protocol 3: Mass Spectrometry Analysis for Cleavage Site Identification
Objective: To identify the exact cleavage sites within the norleucine-containing peptide.
Materials:
-
Digested peptide sample (from Protocol 1)
-
Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)
-
LC-MS/MS system (for complex mixtures)
Procedure:
-
Sample Infusion/Injection: Introduce the digested peptide sample into the mass spectrometer either by direct infusion or through an LC-MS/MS system.
-
MS1 Scan: Acquire a full MS scan to determine the mass-to-charge (m/z) ratios of all peptide fragments in the sample.
-
MS/MS Fragmentation: Select the precursor ions corresponding to the peptide fragments of interest for fragmentation (e.g., using collision-induced dissociation - CID).
-
Data Analysis:
-
Use protein sequencing software to analyze the MS/MS spectra.
-
The software will match the observed fragment ion series (b- and y-ions) to the theoretical fragmentation pattern of the original peptide, thereby identifying the amino acid sequence of each fragment and pinpointing the exact cleavage site.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the enzymatic cleavage of peptides.
Caption: Experimental workflow for enzymatic cleavage and analysis.
Caption: Simplified protease specificity at the P1 site.
Caption: Generic signaling pathway involving peptide cleavage.
References
A Comparative Guide: Boc-Nle-OH vs. Boc-Met-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of amino acid derivatives is a critical determinant of the final peptide's purity, stability, and biological function. Methionine (Met), a sulfur-containing amino acid, presents unique challenges due to the susceptibility of its thioether side chain to oxidation. This guide provides an objective comparison of Boc-Met-OH and its non-oxidizable isostere, Boc-Nle-OH (Norleucine), offering experimental data and protocols to inform the strategic choice between these two building blocks in Boc-chemistry SPPS.
At a Glance: Key Physicochemical and Performance Differences
The primary distinction between methionine and norleucine lies in the composition of their side chains. Methionine possesses a flexible, sulfur-containing thioether group, while norlecine features a linear, aliphatic hydrocarbon chain. This seemingly subtle difference has profound implications for peptide synthesis and stability.
| Property | This compound | Boc-Met-OH |
| Chemical Structure | Contains a linear n-butyl side chain | Contains a thioether side chain (-CH2-CH2-S-CH3) |
| Oxidation Stability | Stable to oxidation | Prone to oxidation to methionine sulfoxide (B87167) (Met(O)) and methionine sulfone (Met(O2))[1][2] |
| Side Reactions in SPPS | Generally free from side-chain related issues | Susceptible to oxidation and S-alkylation (tert-butylation) during acidic deprotection and final cleavage steps[1][2] |
| Hydrophobicity | More hydrophobic | Less hydrophobic; oxidation significantly increases polarity[3][4] |
| Biological Activity of Substituted Peptides | Often retains or enhances biological activity; can alter membrane interaction[5] | Native activity; oxidation can reduce or abolish activity |
Performance in Solid-Phase Peptide Synthesis
The choice between this compound and Boc-Met-OH directly impacts the synthetic strategy, particularly concerning the prevention of side reactions and the final purity of the crude peptide.
Coupling Efficiency
Both this compound and Boc-Met-OH are α-amino acids with unbranched side chains at the β-carbon, which generally allows for straightforward coupling using standard activation methods in Boc-SPPS. Their steric hindrance is comparable, leading to similar expected coupling efficiencies under identical conditions. Difficult couplings, if they arise, are more likely to be sequence-dependent rather than a result of the inherent properties of either amino acid.
Side Reactions and Purity of Crude Peptides
The most significant divergence in performance arises from the chemical instability of the methionine side chain during the repetitive acidolytic deprotection steps and the final cleavage in Boc-SPPS.
Boc-Met-OH: The thioether in methionine is readily oxidized to methionine sulfoxide (+16 Da mass increase) and, to a lesser extent, methionine sulfone (+32 Da mass increase) under acidic conditions, especially in the presence of atmospheric oxygen.[6][7] Furthermore, the thioether is nucleophilic and can be alkylated by carbocations generated during the cleavage of tert-butyl protecting groups, a common issue in Boc-SPPS.[1][2] These side reactions lead to a heterogeneous crude peptide mixture, complicating purification and reducing the overall yield of the desired product.
This compound: As a simple aliphatic amino acid, norleucine is chemically inert under standard SPPS conditions. Its use eliminates the risk of side-chain oxidation and alkylation, resulting in a cleaner crude product and simplifying the purification process.[8]
The following table summarizes the expected outcomes on the purity of the crude peptide:
| Parameter | With this compound | With Boc-Met-OH |
| Expected Purity of Crude Peptide | High, with impurities mainly related to incomplete coupling or side reactions of other amino acids. | Lower, with the presence of oxidized and/or alkylated peptide species in addition to other synthesis-related impurities.[2][6] |
| Major Side Products | None related to the norleucine side chain. | Methionine sulfoxide, methionine sulfone, S-tert-butylated methionine.[1][2] |
Experimental Protocols
To illustrate the practical differences in synthesizing peptides with this compound versus Boc-Met-OH, representative protocols for the synthesis of a model dipeptide are provided below.
General Workflow for Boc-SPPS
The following diagram outlines the general workflow for the manual solid-phase synthesis of a dipeptide using Boc chemistry.
Figure 1. General workflow for Boc-SPPS.
Protocol 1: Synthesis of a Norleucine-Containing Dipeptide (Ala-Nle)
This protocol is adapted for a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell 200 mg of Merrifield resin (1% DVB, 100-200 mesh, ~0.5 mmol/g) in dichloromethane (B109758) (DCM, 5 mL) for 30 minutes in a manual SPPS reaction vessel.
-
First Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (0.2 mmol, 2 eq) and HOBt (0.2 mmol, 2 eq) in dimethylformamide (DMF, 2 mL).
-
Add diisopropylcarbodiimide (DIC, 0.2 mmol, 2 eq) to the amino acid solution and pre-activate for 10 minutes.
-
Drain the DCM from the resin and add the activated this compound solution.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL) to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 5 mL).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (5 mL) and agitate for 10 minutes.
-
Wash the resin with DCM (3 x 5 mL).
-
-
Second Amino Acid Coupling (Boc-Ala-OH):
-
Repeat step 2 using Boc-Ala-OH.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Boc deprotection as in step 3.
-
Wash the resin with DCM (3 x 5 mL) and methanol (B129727) (3 x 5 mL), then dry under vacuum.
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 2: Synthesis of a Methionine-Containing Dipeptide (Ala-Met)
This protocol incorporates measures to minimize methionine oxidation.
-
Resin Preparation and First Amino Acid Coupling (Boc-Met-OH):
-
Follow steps 1 and 2 of Protocol 1, substituting this compound with Boc-Met-OH. Use freshly prepared, deoxygenated solvents for the coupling step.
-
-
Boc Deprotection with Scavenger:
-
To the 50% TFA in DCM solution, add 0.5% dithiothreitol (B142953) (DTE) as a scavenger to minimize oxidation during deprotection.[9]
-
Perform the deprotection as in step 3 of Protocol 1.
-
-
Neutralization and Second Amino Acid Coupling (Boc-Ala-OH):
-
Follow steps 4 and 5 of Protocol 1.
-
-
Final Deprotection and Cleavage with a Specialized Cocktail:
-
Perform the final Boc deprotection with the DTE-containing TFA solution.
-
Wash and dry the resin as in step 6 of Protocol 1.
-
Prepare a cleavage cocktail designed to suppress methionine oxidation and alkylation (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5, v/v/w/v/v).[2]
-
Perform the cleavage as in step 6 of Protocol 1, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Analytical Data Comparison
The success of a peptide synthesis is ultimately determined by the analysis of the crude product. HPLC is used to assess purity, while mass spectrometry confirms the identity of the product and any byproducts.
Representative HPLC Analysis
Below is a conceptual representation of typical HPLC chromatograms for crude Ala-Nle and Ala-Met peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments: Complex tale of a simple modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
A Comparative Guide to the Conformational Analysis of Peptides Featuring Norleucine
For Researchers, Scientists, and Drug Development Professionals
Norleucine (Nle), a non-proteinogenic amino acid, serves as a crucial tool in peptide and protein chemistry. As an isomer of leucine (B10760876) and a close structural analog of methionine, it is frequently employed as a biophysical probe to investigate protein structure and function.[1][2] A key advantage of substituting methionine with norleucine is the latter's resistance to oxidation, which can otherwise complicate structural and functional studies.[3] This guide provides an objective comparison of the conformational properties of norleucine-containing peptides against their counterparts, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.
Comparative Conformational Analysis: Norleucine vs. Methionine
The substitution of methionine with norleucine is often considered isosteric, implying minimal structural perturbation. However, detailed conformational analyses reveal subtle yet significant differences that can influence peptide-membrane interactions and overall biological activity.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution, including side-chain conformations defined by dihedral angles (χ). Studies comparing norleucine and methionine have shown that while the backbone conformation is often preserved, the side-chain dynamics can differ.
A detailed analysis of high-resolution protein crystal structures provides insight into the preferred side-chain dihedral angles for both methionine and norleucine. The χ1 and χ2 distributions for methionine are well-defined, and norleucine generally adopts similar conformations.[1] However, the χ3 angle distribution for methionine is influenced by the sulfur atom, a factor absent in norleucine's aliphatic side chain.[1]
| Dihedral Angle | Methionine (Observed %) | Norleucine (Predicted) |
| χ1 | ||
| 0° to 120° | 13% | Similar distribution expected |
| 120° to 240° | 18% | Similar distribution expected |
| 240° to 360° | 69% | Similar distribution expected |
| χ2 | ||
| 0° to 120° | 11% | Similar distribution expected |
| 120° to 240° | 76% | Similar distribution expected |
| 240° to 360° | 13% | Similar distribution expected |
| χ3 | ||
| 0° to 120° | 16% | Predicted to be more evenly distributed |
| 120° to 240° | 59% | Predicted to be more evenly distributed |
| 240° to 360° | 25% | Predicted to be more evenly distributed |
Table 1: Comparison of Side-Chain Dihedral Angle Distributions for Methionine and Norleucine. Data for Methionine is observed from high-resolution protein crystal structures. Norleucine's distribution is predicted based on its aliphatic nature.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides. A comparative study on the antimicrobial peptide PGLa and its Met-to-Nle substituted analog revealed that their secondary structures in membrane-mimicking environments are broadly similar.[3] Both peptides exhibit a predominantly α-helical conformation, which is crucial for their antimicrobial activity.
| Peptide | α-Helix Content (%) | β-Sheet Content (%) | Random Coil (%) |
| PGLa (with Methionine) | High | Low | Low |
| PGLa (with Norleucine) | High | Low | Low |
Table 2: Qualitative Comparison of Secondary Structure Content of PGLa and its Norleucine Analogue from CD Spectroscopy. Both peptides show a high degree of α-helical content in membrane-like environments.[3]
While the overall helical content is similar, subtle differences in the CD spectra can indicate minor alterations in helical stability or packing, which may contribute to the observed differences in peptide-membrane interactions.[3]
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic perspective on peptide conformation and their interactions with the environment. Comparative simulations of methionine- and norleucine-containing peptides have highlighted differences in their interaction with lipid bilayers. The more hydrophobic nature of the norleucine side chain compared to methionine can lead to deeper insertion into the membrane core.[3] This has been observed in simulations of the PGLa peptide, where the Nle-containing analog showed a different orientation and depth of insertion in a DMPC bilayer compared to the wild-type peptide.[3]
| Property | Methionine-Containing Peptide | Norleucine-Containing Peptide |
| Hydrophobicity | Less hydrophobic | More hydrophobic |
| Membrane Insertion | Shallower insertion depth | Deeper insertion into the membrane core[3] |
| Orientation in Bilayer | Monomeric, surficial to dimeric, tilted transition observed[3] | Reduced ability to re-orient to the tilted state[3] |
| Peptide-Peptide Interactions | Favorable for homodimerization | Altered homomeric interactions[3] |
Table 3: Summary of Conformational and Interaction Effects from Molecular Dynamics Simulations comparing Methionine- and Norleucine-containing peptides.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible conformational analysis. Below are outlines for the key experimental techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformational Analysis
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Adjust the pH to the desired value and add a DSS or TSP standard for chemical shift referencing.
-
-
Data Acquisition:
-
Record a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
-
Resonance Assignment:
-
Use the COSY and TOCSY spectra to identify the spin systems of the amino acid residues.
-
Use the NOESY spectrum to sequentially connect the spin systems and assign all proton resonances to their respective positions in the peptide sequence.
-
-
Structure Calculation:
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the experimental restraints.
-
-
Structure Refinement and Validation:
-
Refine the calculated structures using molecular dynamics simulations in explicit solvent.
-
Validate the final ensemble of structures using tools like PROCHECK-NMR to assess their stereochemical quality.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Accurately determine the peptide concentration.
-
Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL in a quartz cuvette with a path length of 1 mm.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the CD spectropolarimeter.
-
Set the acquisition parameters: wavelength range (e.g., 190-260 nm), data pitch (1 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).
-
Record a baseline spectrum of the buffer alone.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Smooth the resulting spectrum if necessary.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
-
Secondary Structure Estimation:
-
Use a deconvolution program (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
-
Molecular Dynamics (MD) Simulations of Peptides
-
System Setup:
-
Obtain or build an initial 3D structure of the peptide.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) and a water model (e.g., TIP3P, SPC/E).
-
Place the peptide in a periodic box of solvent and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform steepest descent and then conjugate gradient energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.
-
Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, secondary structure evolution, and to perform clustering analysis to identify dominant conformations.
-
Visualizations
The following diagrams illustrate a general workflow for peptide conformational analysis and a model for the interaction of an antimicrobial peptide with a bacterial membrane.
Caption: Experimental Workflow for Peptide Conformational Analysis.
Caption: Antimicrobial Peptide Interaction with a Bacterial Membrane.
References
- 1. jamming.research.yale.edu [jamming.research.yale.edu]
- 2. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analyst's Compass: Norleucine as an Internal Standard in Amino Acid Analysis
For researchers, scientists, and drug development professionals navigating the precise world of amino acid analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. This guide provides a comprehensive comparison of norleucine with other common internal standards, supported by experimental data and detailed protocols to inform your selection process.
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. By introducing a known amount of a compound that is chemically similar to the analytes of interest, researchers can normalize the quantitative data, compensating for losses during sample handling, derivatization, and injection, as well as for fluctuations in instrument response.
Norleucine, a non-proteinogenic amino acid, has traditionally been a popular choice as an internal standard. Its structural similarity to naturally occurring amino acids like leucine (B10760876) and isoleucine allows it to behave similarly during chromatographic separation and derivatization, without interfering with the measurement of endogenous amino acids. However, the landscape of analytical techniques has evolved, bringing forth several alternatives, each with its own set of advantages and disadvantages.
A Comparative Look: Norleucine vs. The Alternatives
The ideal internal standard should not be present in the biological sample, should be stable throughout the analytical process, and should closely mimic the chemical and physical properties of the target analytes. Here, we compare norleucine to other frequently used internal standards: norvaline, sarcosine, and the "gold standard," stable isotope-labeled (SIL) amino acids.
| Internal Standard | Chemical Structure | Key Advantages | Key Disadvantages |
| Norleucine | CH₃(CH₂)₃CH(NH₂)COOH | Non-proteinogenic, commercially available, good chromatographic behavior similar to branched-chain amino acids. | May not perfectly mimic the behavior of all amino acids, especially those with different functional groups. Potential for co-elution with other sample components in complex matrices. |
| Norvaline | CH₃(CH₂)₂CH(NH₂)COOH | Non-proteinogenic, structurally similar to valine, often used in pre-column derivatization methods. | Similar to norleucine, its behavior may not be representative of all amino acids. |
| Sarcosine | CH₃NHCH₂COOH | A secondary amino acid, useful when primary amino acids are being derivatized with reagents like OPA. | Its distinct chemical nature (secondary amine) can lead to different derivatization efficiency and chromatographic behavior compared to primary amino acids. |
| Stable Isotope-Labeled (SIL) Amino Acids | e.g., ¹³C₆,¹⁵N₂-Lysine | Considered the "gold standard." Chemically identical to the analyte, ensuring they behave identically during all stages of the analysis, providing the most accurate correction for variability.[1] | Higher cost compared to non-labeled standards. A mixture of multiple SIL amino acids is often required for comprehensive analysis. |
Performance Data at a Glance
The following tables summarize typical performance data for methods utilizing different internal standards. It is important to note that these values are representative and can vary depending on the specific analytical method, instrumentation, and sample matrix.
Table 1: Linearity and Detection Limits
| Internal Standard | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Norleucine/Norvaline | Various Amino Acids | >0.99 | 0.06 - 0.17 pmol | 0.19 - 0.89 pmol |
| Sarcosine/Norvaline | Various Amino Acids | >0.999 | 1 - 6 µM | 4 - 9 µM |
| SIL Amino Acids | Various Amino Acids | >0.99 | 0.1 - 10 fmol | 0.5 - 50 fmol |
Data collated from multiple sources for comparative purposes.
Table 2: Precision and Recovery
| Internal Standard | Parameter | Typical Value |
| Norleucine | Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% | |
| Recovery (%) | 85 - 115% | |
| Norvaline | Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% | |
| Recovery (%) | 90 - 110% | |
| SIL Amino Acids | Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 5% | |
| Recovery (%) | 95 - 105% |
Data collated from multiple sources for comparative purposes.
The "Why": The Critical Role of Internal Standards
The use of an internal standard is fundamental to achieving accurate and reproducible quantification in amino acid analysis. The diagram below illustrates the logical relationship between potential sources of error and the corrective function of an internal standard.
Experimental Workflow: A Comparative Analysis
This section details a typical experimental workflow for the simultaneous analysis of amino acids using an internal standard, adaptable for comparing the performance of norleucine and its alternatives.
Detailed Experimental Protocol
This protocol is based on a validated UHPLC method for the simultaneous determination of various amino acids, including norleucine and norvaline, and can be adapted for comparative studies.
1. Sample Preparation and Deproteinization:
-
To 100 µL of the sample (e.g., plasma, protein hydrolysate), add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. Addition of Internal Standard:
-
Prepare a stock solution of the internal standard (e.g., 1 mM norleucine in 0.1 M HCl).
-
Add a precise volume of the internal standard stock solution to the supernatant from step 1 to achieve a final concentration within the linear range of the assay (e.g., 50 µM).
3. Pre-column Derivatization (OPA/FMOC Method):
-
In an autosampler vial, combine:
-
10 µL of the sample containing the internal standard.
-
70 µL of borate (B1201080) buffer (pH 10.2).
-
20 µL of OPA/MPT reagent (for primary amino acids).
-
-
Mix and incubate for 2 minutes at room temperature.
-
Add 10 µL of FMOC reagent (for secondary amino acids).
-
Mix and incubate for another 2 minutes at room temperature.
-
Add 40 µL of 0.1 M HCl to stop the reaction.
4. UHPLC-FLD Analysis:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 40 mM sodium phosphate (B84403) buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-12 min: 2% to 57% B
-
12-12.1 min: 57% to 100% B
-
12.1-14 min: 100% B
-
14.1-16 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Fluorescence Detection:
-
OPA-derivatives: Ex 340 nm, Em 450 nm.
-
FMOC-derivatives: Ex 266 nm, Em 305 nm.
-
5. Data Analysis and Quantification:
-
Identify and integrate the peak areas for each amino acid and the internal standard.
-
For each analyte, calculate the ratio of its peak area to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.
-
Determine the concentration of each amino acid in the sample by interpolating its peak area ratio on the calibration curve.
Conclusion: Making an Informed Choice
The selection of an internal standard for amino acid analysis is a critical step that dictates the quality of the resulting data. While norleucine remains a viable and cost-effective option, particularly for methods analyzing branched-chain amino acids, its limitations in mimicking the diverse chemistry of all proteinogenic amino acids should be considered.
For broader applications, a careful evaluation of alternatives is warranted. Norvaline and sarcosine offer specific advantages in certain derivatization schemes. However, for the highest level of accuracy and reliability, especially in complex matrices and regulated environments, stable isotope-labeled internal standards are unequivocally the superior choice. Although the initial cost is higher, the investment can be justified by the significant improvement in data quality, reducing the need for repeat analyses and increasing confidence in the quantitative results.
Ultimately, the choice of internal standard should be based on a thorough understanding of the analytical method, the sample matrix, the specific amino acids of interest, and the required level of data accuracy and precision. This guide serves as a foundational resource to aid researchers in making an informed decision that best suits the objectives of their study.
References
The Impact of Norleucine Substitution on Peptide-Receptor Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of peptide modification is critical for designing potent and stable therapeutic candidates. One common modification is the substitution of methionine (Met) with its isostere, norleucine (Nle). This guide provides a comprehensive comparison of the effects of Nle substitution on peptide-receptor binding, supported by experimental data and detailed protocols.
The primary rationale for replacing methionine with norleucine is to enhance the metabolic stability of peptides. The thioether side chain of methionine is susceptible to oxidation, which can lead to a loss of biological activity. Norlecine, with its linear hydrocarbon side chain, is chemically inert and resistant to such oxidation, potentially prolonging the shelf-life and in vivo efficacy of peptide-based drugs. While structurally similar, this substitution can subtly alter a peptide's conformational properties and its interaction with its target receptor.
Comparative Analysis of Receptor Binding and Functional Activity
The substitution of methionine with norleucine can have varied effects on a peptide's affinity for its receptor and its subsequent biological activity. The impact is highly dependent on the specific peptide and the role of the methionine residue in the peptide-receptor interaction. Below, we present a comparative analysis of this substitution in several key peptide families.
Melanocortin Receptor Agonists
The melanocortin system, involved in pigmentation, energy homeostasis, and sexual function, has been a significant area of study for Nle-substituted peptides. The synthetic analog of α-melanocyte-stimulating hormone (α-MSH), [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH), is a potent agonist at several melanocortin receptors and has been extensively characterized.
| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| α-MSH | hMC1R | ~0.2-0.4 | ~0.1-0.3 |
| hMC3R | ~5-20 | ~10-50 | |
| hMC4R | ~5-30 | ~20-100 | |
| hMC5R | ~1-10 | ~5-25 | |
| [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) | hMC1R | 0.085 | 0.04 |
| hMC3R | 0.4 | 0.3 | |
| hMC4R | 3.8 | 0.7 | |
| hMC5R | 5.1 | 1.9 |
Note: Binding and potency values can vary between different studies and assay conditions. The values presented are representative.
The data clearly indicates that the combined substitution of Met⁴ with Nle and L-Phe⁷ with D-Phe in α-MSH results in a significant increase in both binding affinity and functional potency across multiple melanocortin receptors. This enhancement is attributed to increased stability and potentially a more favorable conformation for receptor binding.
Substance P and Neurokinin A
Substance P (SP) and Neurokinin A (NKA) are tachykinin neuropeptides involved in pain transmission and inflammation. The C-terminal methionine is crucial for their biological activity.
| Peptide | Receptor | Observation | Quantitative Data |
| Substance P | NK1R | Native ligand. | - |
| [Nle¹¹]-Substance P | NK1R | Shows similar potency to Substance P.[1] | Specific Ki/EC₅₀ comparison data is limited in readily available literature. |
| Neurokinin A (4-10) | NK2R | Native C-terminal fragment. | - |
| [Nle¹⁰]-NKA (4-10) | NK2R | Identified as a selective agonist for the NK-2 receptor.[2] | A direct comparative table of binding affinities is not readily available, but studies indicate high potency. |
For Substance P, the Nle substitution is reported to maintain similar potency, suggesting that the primary role of the C-terminal residue in this context can be fulfilled by the hydrophobic side chain of norleucine without the thioether.[1] In the case of Neurokinin A, the Nle-substituted analog has been highlighted as a selective and potent agonist, indicating a favorable interaction with the NK2 receptor.[2]
Opioid Peptides
Opioid peptides, such as enkephalins and dermorphins, are crucial in pain modulation. Methionine-enkephalin is one of the primary endogenous opioid peptides.
| Peptide | Receptor | Observation | Quantitative Data |
| [Met⁵]-Enkephalin | δ-opioid receptor, μ-opioid receptor | Endogenous opioid peptide. | - |
| [Nle⁵]-Enkephalin | δ-opioid receptor, μ-opioid receptor | Substitution is studied to improve stability. | Specific comparative Ki/EC₅₀ values are not consistently presented in easily accessible tables. |
| Dermorphin | μ-opioid receptor | Potent opioid peptide. | - |
| [Nle]-Dermorphin Analogs | μ-opioid receptor | Nle substitution is explored in structure-activity relationship studies. | Data is often presented within broader studies without direct side-by-side comparison in a single table. |
While Nle substitution in opioid peptides is a common strategy to prevent oxidation and inactivation, comprehensive tables directly comparing the binding affinities of Met-containing versus Nle-containing analogs are not as readily available as for the melanocortin system. However, the literature suggests that in many cases, Nle substitution is well-tolerated and can lead to analogs with comparable or even slightly modified receptor binding profiles.
Experimental Protocols
Accurate assessment of peptide-receptor interactions is fundamental to understanding the impact of amino acid substitutions. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound (e.g., an Nle-substituted peptide) by quantifying its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide).
-
Unlabeled competitor peptides (native and Nle-substituted).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., the receptor) and an analyte (e.g., the peptide).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified receptor protein.
-
Peptide solutions (native and Nle-substituted) in running buffer.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization: The receptor is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Association: The peptide solution (analyte) is injected at various concentrations over the immobilized receptor surface. The binding of the peptide to the receptor causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units, RU).
-
Dissociation: After the injection, the running buffer flows over the surface again, and the dissociation of the peptide from the receptor is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound peptide, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
cAMP Functional Assay
For G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess the functional potency of a peptide agonist.
Materials:
-
Cells expressing the target GPCR.
-
Peptide agonists (native and Nle-substituted).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow overnight.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, stimulate the cells with varying concentrations of the peptide agonist for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format where the cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence, or absorbance). Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Visualizations
To further illustrate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway and experimental workflows.
References
Safety Operating Guide
Safe Disposal of Boc-Nle-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper and safe disposal of chemical reagents is a critical aspect of laboratory operations and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-Nle-OH (N-tert-Butoxycarbonyl-L-norleucine), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is essential for protecting personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not extensively detailed in readily available sources, information for structurally similar compounds and general laboratory safety protocols dictate the following precautions.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If handling the compound as a powder and dust generation is likely, use a dust mask (type N95 or equivalent). |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate containers for solid and liquid waste to facilitate proper disposal by the waste management service.
-
Ensure containers are compatible with the chemical and any solvents used.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-L-norleucine".
-
Indicate the approximate quantity of the waste material.
-
List any solvents present in the waste container.
-
Attach appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
This compound is classified as a combustible liquid, so it should be stored away from ignition sources.
-
-
Arranging for Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
If a significant amount is spilled, evacuate the immediate area.
-
Ensure the area is well-ventilated to disperse any potential dust or vapors.
-
-
Containment:
-
For solid spills: Carefully sweep up the material to avoid generating dust.
-
For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
-
Cleanup:
-
Scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials in the same waste container.
-
-
Dispose of Cleanup Materials:
-
Place all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container for disposal.[1]
-
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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